Technical Whitepaper: 3-Methoxy-4-nitrobenzene-1-sulfonamide (CAS 22117-82-4) – Structural Profiling, Synthesis, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, self-validating synthetic methodologies, and oncological applications. Executive Summary In modern...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Structural causality, self-validating synthetic methodologies, and oncological applications.
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 3-Methoxy-4-nitrobenzene-1-sulfonamide (CAS 22117-82-4) is a highly versatile, multi-functionalized aromatic intermediate. Characterized by a unique push-pull electronic system, this compound serves as a critical electrophilic and hydrogen-bonding scaffold. Its derivative chemistry has gained significant traction in targeted oncology, most notably in the synthesis of small molecules designed to restore wild-type function to mutant p53 tumor suppressor proteins ()[1].
This guide deconstructs the structural logic of the compound, provides a field-proven, self-validating synthetic protocol, and establishes analytical standards for its integration into drug discovery pipelines.
Physicochemical & Structural Profiling
To leverage this compound effectively, one must understand the interplay of its three functional groups on the benzene core. The molecule exhibits a complex electronic environment: the 4-nitro group is strongly electron-withdrawing (EWG) via both induction and resonance, deactivating the aromatic ring. Conversely, the 3-methoxy group is electron-donating (EDG) via resonance, but its steric bulk forces a degree of torsional strain on the adjacent nitro group, subtly tuning the electrophilicity of the ring. Commercially, the compound is handled as a stable, room-temperature crystalline solid ()[2].
Quantitative Data Summary
Property
Specification / Value
Chemical Name
3-Methoxy-4-nitrobenzene-1-sulfonamide
CAS Registry Number
22117-82-4
Molecular Formula
C₇H₈N₂O₅S
Molecular Weight
232.21 g/mol
Monoisotopic Mass
232.0154 Da
Physical State
Crystalline solid (White to off-white)
Storage Conditions
Room temperature, dry, shielded from light
Solubility Profile
Soluble in DMSO, DMF, EtOAc; slightly soluble in H₂O
Functional Logic in Medicinal Chemistry
The architectural value of 3-Methoxy-4-nitrobenzene-1-sulfonamide lies in its modularity. The sulfonamide moiety acts as an excellent hydrogen-bond donor/acceptor and a classic bioisostere for carboxylic acids, improving metabolic stability. In the context of p53 mutant restorers, the sulfonamide nitrogen is often further functionalized with alkyl or heteroaryl groups (e.g., isoxazoles or diethanolamines) to optimize target binding[3].
Figure 1: Logical relationship and electronic contributions of functional groups.
The synthesis of the primary sulfonamide from 3-methoxy-4-nitrobenzenesulfonyl chloride relies on a nucleophilic acyl substitution. To ensure high yields and prevent the formation of the inactive sulfonic acid byproduct, a biphasic amidation strategy is employed.
Step-by-Step Protocol
Step 1: Electrophile Solvation (0 °C)
Action: Dissolve 1.0 eq of 3-methoxy-4-nitrobenzenesulfonyl chloride in anhydrous Dichloromethane (DCM) (10 mL/g) and cool to 0 °C in an ice bath.
Causality: DCM is immiscible with water. By keeping the electrophile in the organic phase at a low temperature, we kinetically suppress competitive hydrolysis of the sulfonyl chloride by water, preserving it for the incoming amine.
Step 2: Biphasic Amidation
Action: Add 3.0 eq of aqueous Ammonium Hydroxide (NH₄OH, 28% w/w) dropwise over 15 minutes under vigorous stirring. Allow the reaction to slowly warm to room temperature over 2 hours.
Causality: The vigorous stirring maximizes the interfacial surface area between the DCM and aqueous layers. Uncharged NH₃ freely partitions into the DCM layer to attack the sulfonyl chloride. The excess ammonia acts as an acid scavenger, neutralizing the HCl byproduct to prevent the reaction from stalling.
Self-Validation Check 1 (Reaction Completion): Sample 10 µL of the organic layer, dilute in 100 µL DCM, and spot on a silica TLC plate (Eluent: 1:1 EtOAc:Hexanes). Validation: The complete disappearance of the high-Rf sulfonyl chloride spot confirms successful amidation. Proceeding without this check risks inseparable mixtures of starting material and product.
Step 3: Workup and Phase Separation
Action: Dilute the mixture with additional DCM and distilled water. Separate the phases. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: The primary sulfonamide partitions into the organic layer, while the ammonium chloride salts remain in the aqueous layer.
Self-Validation Check 2 (Aqueous pH): Test the pH of the aqueous layer before discarding. Validation: It must be mildly basic (pH 8-9). If it is acidic, the HCl was not fully neutralized, meaning the sulfonamide may have partially hydrolyzed or the yield will be compromised.
Step 4: Purification
Action: Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture. Filter and dry under high vacuum.
Figure 2: Self-validating biphasic amidation workflow for sulfonamide synthesis.
Analytical Validation Standards
To confirm the integrity of the synthesized or procured 3-Methoxy-4-nitrobenzene-1-sulfonamide, the following analytical benchmarks must be met before downstream integration:
LC-MS (ESI-): Due to the acidic nature of the sulfonamide protons (pKa ~ 10), the compound ionizes exceptionally well in negative mode. Expect a dominant [M-H]⁻ ion at m/z 231.0 .
δ ~7.60 - 8.10 ppm (m, 3H): Aromatic protons. The splitting pattern will reflect the 1,2,4-substitution pattern (an ortho-coupled doublet, a meta-coupled doublet, and a doublet of doublets), dictated by the asymmetric push-pull system.
References
Title: WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION
Source: Google Patents
URL
Technical Guide to the Solubility of 3-Methoxy-4-nitrobenzene-1-sulfonamide
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methoxy-4-nitrobenzene-1-sulfonamide. Due to the limited availability of public domain quantitative data for this spe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methoxy-4-nitrobenzene-1-sulfonamide. Due to the limited availability of public domain quantitative data for this specific compound, this document emphasizes a predictive, structure-based assessment of solubility and presents a rigorous, field-proven experimental protocol for its precise determination. This guide is intended for researchers, process chemists, and formulation scientists who require a deep understanding of the compound's behavior in various organic solvents for applications ranging from synthetic chemistry to drug development.
Introduction: The Critical Role of Solubility
3-Methoxy-4-nitrobenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] Understanding the solubility of this compound is a prerequisite for its effective use. Solubility data governs critical process parameters, including the choice of reaction solvents, methods for purification such as recrystallization, and the feasibility of formulation for biological or material applications. An incorrect choice of solvent can lead to poor reaction yields, inefficient purification, and unreliable results in screening assays.[3] This guide provides the foundational knowledge to make informed decisions regarding solvent selection.
Appearance: Expected to be a solid at room temperature.
Theoretical Assessment of Solubility Based on Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The solubility of 3-Methoxy-4-nitrobenzene-1-sulfonamide is dictated by a balance of polar and non-polar features within its molecular structure.
Polar Moieties (Promoting Solubility in Polar Solvents):
Sulfonamide Group (-SO₂NH₂): This is a highly polar group capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the oxygens). This feature is expected to drive solubility in polar protic solvents like alcohols and polar aprotic solvents like DMSO and DMF.[1][5]
Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group that can act as a hydrogen bond acceptor.
Methoxy Group (-OCH₃): This ether linkage is moderately polar and can accept a hydrogen bond.
Non-Polar Moiety (Promoting Solubility in Non-Polar Solvents):
Benzene Ring: The aromatic ring is hydrophobic and will contribute to solubility in less polar solvents, particularly those with aromatic character like toluene.
Overall Polarity Estimation: The presence of multiple, strong polar functional groups suggests that 3-Methoxy-4-nitrobenzene-1-sulfonamide will be, on the whole, a polar molecule. It is expected to exhibit limited solubility in non-polar aliphatic solvents like hexane and greater solubility in polar solvents.
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility due to its reliability and reproducibility.[6][7][8]
The Isothermal Shake-Flask Method: A Step-by-Step Protocol
This protocol provides a self-validating system for generating accurate solubility data at a specified temperature (e.g., 25 °C).
Materials & Equipment:
3-Methoxy-4-nitrobenzene-1-sulfonamide (solid)
Selected organic solvents (analytical grade or higher)
Scintillation vials or glass flasks with screw-top, PTFE-lined caps
Analytical balance
Thermostatically controlled orbital shaker or water bath
Centrifuge
Syringes and syringe filters (e.g., 0.22 or 0.45 µm PTFE)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Experimental Workflow:
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Detailed Procedure:
Preparation: Add an excess amount of 3-Methoxy-4-nitrobenzene-1-sulfonamide to a vial containing a precisely known volume or mass of the test solvent. The key is to ensure a visible amount of undissolved solid remains, guaranteeing that the solution is saturated.
Equilibration: Seal the vials tightly to prevent solvent loss and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least one hour to let the excess solid settle.
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a chemically-resistant syringe filter (e.g., PTFE for organic solvents) to remove all undissolved microparticulates. This step is critical to avoid artificially high results.
Quantification: Accurately dilute the filtered sample with a suitable solvent to bring its concentration into the linear range of a pre-calibrated analytical instrument. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is often preferred for its specificity and sensitivity.
Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the original concentration in the saturated solution. This value is the solubility of the compound in that solvent at that temperature.
Expected Solubility Profile and Data Interpretation
While quantitative data must be determined experimentally, a qualitative profile can be predicted based on the structural analysis and solvent properties.[9][10][11][12][13]
Table 1: Predicted Solubility Profile of 3-Methoxy-4-nitrobenzene-1-sulfonamide
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Aprotic
DMSO, DMF, Acetone
High
These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the polar nitro and sulfonamide groups.
Polar Protic
Methanol, Ethanol
Moderate to High
These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with all polar functional groups on the molecule.
Ethers
Tetrahydrofuran (THF)
Moderate
THF is a polar aprotic solvent that can accept hydrogen bonds, but it is less polar than DMSO or DMF, leading to moderate solvating power for this compound.
Halogenated
Dichloromethane (DCM)
Low to Moderate
DCM has moderate polarity but lacks hydrogen bonding capability, limiting its ability to effectively solvate the sulfonamide N-H group.
Aromatic
Toluene
Low
The aromatic ring of toluene can interact favorably with the benzene ring of the solute via π-π stacking, but its low polarity makes it a poor solvent for the highly polar functional groups.
Non-Polar
Hexane, Heptane
Very Low / Insoluble
These aliphatic hydrocarbon solvents lack any significant polarity or hydrogen bonding ability and cannot overcome the strong intermolecular forces within the solute's crystal lattice.[4][14]
Key Factors Influencing Solubility
Several physical factors can significantly alter the measured solubility of a compound.[14][15]
Temperature: For most solid solutes, solubility increases with increasing temperature.[15] This relationship is fundamental to the technique of recrystallization. However, the magnitude of this effect varies between solute-solvent pairs and must be determined experimentally.
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.[14]
Crystalline Form (Polymorphism): The existence of different crystalline forms (polymorphs) of a compound can lead to different measured solubilities. The most stable polymorph will always have the lowest solubility. It is crucial to characterize the solid form being used for solubility studies.
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of 3-Methoxy-4-nitrobenzene-1-sulfonamide. The molecular structure, rich in polar functional groups, strongly suggests high solubility in polar aprotic and protic solvents, with diminishing solubility as solvent polarity decreases. For all critical applications, the theoretical assessment presented here should be confirmed by quantitative measurement using the detailed isothermal shake-flask protocol, which represents the gold standard for generating reliable and reproducible solubility data.
References
Scribd. (n.d.). Solvent Polarity Index Table | PDF. Retrieved from [Link]
ResearchGate. (2016). Polarity Index. Retrieved from [Link]
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
Burdick & Jackson. (n.d.). Polarity Index.
Chemistry-Reference.com. (n.d.). Solvents and Polarity. Retrieved from [Link]
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzene-1-sulfonate. Retrieved from [Link]
SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
IMR Press. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]
theoretical properties of 3-Methoxy-4-nitrobenzene-1-sulfonamide
An In-Depth Technical Guide to the Theoretical Properties and Synthetic Utility of 3-Methoxy-4-nitrobenzene-1-sulfonamide Executive Summary In the landscape of modern medicinal chemistry, small-molecule scaffolds dictate...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Theoretical Properties and Synthetic Utility of 3-Methoxy-4-nitrobenzene-1-sulfonamide
Executive Summary
In the landscape of modern medicinal chemistry, small-molecule scaffolds dictate the pharmacokinetic and pharmacodynamic success of downstream therapeutics. 3-Methoxy-4-nitrobenzene-1-sulfonamide (CAS: 22117-82-4) is a highly versatile, electron-modulated building block. Characterized by a push-pull electronic system—driven by an electron-donating methoxy group and a strongly electron-withdrawing nitro group—this compound serves as a critical intermediate in the synthesis of advanced oncology drugs, particularly those designed to restore wild-type function to mutant p53 proteins[1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level synthetic workflows. The protocols provided herein are designed as self-validating systems to ensure high-fidelity replication in drug development laboratories.
Part 1: Physicochemical & Theoretical Properties
Understanding the is essential for predicting its behavior in both synthetic reactions and biological systems. The juxtaposition of the functional groups on the benzene ring fine-tunes the compound's reactivity and binding affinity.
Table 1: Quantitative Data & Mechanistic Significance
Property
Value
Causality & Significance
Chemical Formula
C₇H₈N₂O₅S
Defines the fundamental elemental composition and stoichiometric baseline.
Molecular Weight
232.21 g/mol
Falls well within Lipinski’s Rule of 5, making it an ideal low-molecular-weight fragment for drug discovery[2].
Topological Polar Surface Area (TPSA)
~109.5 Ų
The high polarity (driven by -NO₂, -SO₂, and -OCH₃) restricts blood-brain barrier (BBB) permeability but significantly enhances aqueous solubility in physiological buffers.
Hydrogen Bond Donors
1 (from -NH₂)
The sulfonamide nitrogen acts as a critical H-bond donor. The para-nitro group decreases the electron density of the ring, lowering the pKa of this -NH₂ group and strengthening its donor capacity in target protein pockets.
Hydrogen Bond Acceptors
5
Multiple interaction vectors (-NO₂, -SO₂, -OCH₃) provide a robust network for stabilizing non-covalent interactions with target enzymes or mutant proteins.
Electronic Effects
Push-Pull System
The ortho-methoxy group introduces steric hindrance and electron-donating resonance, partially offsetting the nitro group's inductive pull. This precise electronic balance prevents the sulfonamide from being overly reactive while maintaining structural rigidity.
Part 2: Structural & Mechanistic Insights in Drug Discovery
The primary application of 3-Methoxy-4-nitrobenzene-1-sulfonamide lies in its conversion into highly targeted therapeutics. Recent patent literature highlights its use as a core intermediate in synthesizing compounds that bind to mutant p53[1].
Mutations in tumor suppressor genes often result in misfolded proteins that lose their DNA-binding capabilities. Derivatives of this sulfonamide scaffold are engineered to bind specifically to the mutant p53 pocket. The sulfonamide moiety anchors the molecule via hydrogen bonding, while the methoxy-substituted aromatic ring provides crucial hydrophobic and van der Waals interactions. This binding induces a conformational shift that restores the protein's wild-type ability to bind DNA and trigger tumor suppression pathways (e.g., apoptosis)[1].
Caption: Mechanism of mutant p53 restoration via sulfonamide-based therapeutic derivatives.
Part 3: Experimental Protocols & Synthetic Workflows
To utilize this scaffold effectively, robust synthetic protocols are required. The following methodologies emphasize causality and self-validation, ensuring that each step is logically sound and verifiable.
Protocol 1: Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide
Objective: Convert 3-methoxy-4-nitrobenzenesulfonyl chloride to the corresponding sulfonamide with >95% yield[3].
Causality: Tetrahydrofuran (THF) is utilized as a miscible co-solvent to dissolve the sulfonyl chloride. Aqueous ammonia (NH₃·H₂O) serves a dual purpose: it acts as the nucleophile for the acyl substitution and functions as a base to neutralize the HCl byproduct, driving the reaction forward[3].
Step-by-Step Methodology:
Preparation: In a round-bottom flask, prepare a mixture of NH₃·H₂O (25% w/w, 80 mL) and THF (80 mL). Cool the system to 0 °C using an ice-water bath[3]. Self-Validation: Strict temperature control prevents the competing hydrolysis of the sulfonyl chloride into a sulfonic acid.
Addition: Dissolve 3-methoxy-4-nitrobenzenesulfonyl chloride (1.0 equiv) in a minimal volume of THF (5 mL). Add this solution dropwise to the chilled ammonia mixture over 10 minutes[3].
Reaction: Stir the mixture for 5 minutes at 0 °C, then remove the ice bath and allow the reaction to proceed at room temperature for 1 hour[3]. Self-Validation: Monitor via LC-MS; the target mass is [M+H]⁺ 233.0[3].
Workup: Concentrate the resulting mixture under reduced pressure to remove the THF[3].
Purification: Purify the crude residue via silica gel column chromatography, eluting with a Petroleum Ether / Ethyl Acetate (1:1 v/v) gradient to afford the product as a yellow solid[3].
Protocol 2: Chemoselective Reduction to 4-Amino-3-methoxybenzenesulfonamide
Objective: Reduce the para-nitro group to an amine to activate the scaffold for downstream coupling[1].
Causality: The Béchamp reduction (Fe/NH₄Cl) is chosen over catalytic hydrogenation (H₂/Pd-C) to ensure strict chemoselectivity. This mild environment reduces the nitro group without risking the cleavage of the sulfonamide or other sensitive functional groups[1].
Step-by-Step Methodology:
Setup: Suspend 3-methoxy-4-nitrobenzene-1-sulfonamide (1.0 equiv) and NH₄Cl (5.0 equiv) in an Ethanol/Water mixture (5:1 v/v)[1].
Reduction: Add Iron (Fe) powder (5.0 equiv) to the suspension. Heat the mixture to 70 °C and stir vigorously for 2 hours[1].
Validation: Analyze the reaction via LC-MS. The complete consumption of the starting material and a mass shift to [M+H]⁺ 203.1 confirms successful reduction[1].
Isolation: Filter the hot reaction mixture through a pad of Celite to remove insoluble iron oxides. Concentrate the filtrate under reduced pressure and precipitate the final amino-sulfonamide using cold petroleum ether[1].
Caption: Synthetic workflow and downstream reduction of 3-Methoxy-4-nitrobenzene-1-sulfonamide.
References
Title: WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION
Source: Google Patents
URL
Title: WO2024086809A1 - Methods for treating cancer
Source: Google Patents
URL
Whitepaper: Strategic Sourcing and Synthetic Utility of 3-Methoxy-4-nitrobenzene-1-sulfonamide in Drug Discovery
Executive Summary The sulfonamide functional group remains one of the most privileged and versatile scaffolds in modern medicinal chemistry. Since the advent of early sulfa drugs, sulfonamide-containing compounds have ev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The sulfonamide functional group remains one of the most privileged and versatile scaffolds in modern medicinal chemistry. Since the advent of early sulfa drugs, sulfonamide-containing compounds have evolved to target a vast array of pathologies, resulting in over 120 FDA-approved therapeutics spanning antiviral, anticancer, anti-inflammatory, and antimicrobial indications[1][2]. Within this chemical space, 3-Methoxy-4-nitrobenzene-1-sulfonamide (CAS: 22117-82-4) has emerged as a critical, commercially available building block.
This in-depth technical guide provides drug development professionals and synthetic chemists with a comprehensive overview of the commercial landscape, quality control imperatives, and downstream synthetic applications of 3-Methoxy-4-nitrobenzene-1-sulfonamide. By unmasking the nitro group to reveal a nucleophilic aniline, researchers can leverage this scaffold to synthesize complex sulfonamide derivatives and cyclic sultams[2][3].
Physicochemical Profiling & Commercial Landscape
The commercial availability of 3-Methoxy-4-nitrobenzene-1-sulfonamide has expanded significantly, allowing researchers to source the compound across various scales—from milligram quantities for high-throughput screening to multi-gram batches for process chemistry and scale-up[4][5]. The presence of the electron-donating methoxy group adjacent to the electron-withdrawing nitro group provides unique electronic tuning, which can influence both the reactivity of the aromatic ring and the binding affinity of downstream drug candidates.
Strategic Sourcing & Quality Control (QC) Workflow
While commercial vendors typically guarantee ≥95% purity, the synthesis of substituted benzenesulfonamides often involves electrophilic aromatic substitution (e.g., chlorosulfonation of 2-methoxynitrobenzene). This process can generate trace regioisomers that are chromatographically similar to the target compound. Therefore, establishing a self-validating Quality Control (QC) workflow upon receipt of the commercial batch is a non-negotiable step to ensure the integrity of downstream biological data.
Figure 1: Standardized quality control workflow for commercially sourced batches.
Causality in QC Methodology
LC-MS (Negative Ion Mode): Sulfonamides readily lose a proton, making negative electrospray ionization (ESI-) highly sensitive for this class. The expected m/z is 231.2 [M-H]-.
1H NMR Spectroscopy: Essential for confirming the 1,3,4-trisubstitution pattern of the benzene ring. The coupling constants (
J
-values) of the aromatic protons will definitively differentiate the desired product from potential 1,2,4- or 1,2,3-isomers.
Synthetic Utility: The Scaffold in Action
The primary synthetic value of 3-Methoxy-4-nitrobenzene-1-sulfonamide lies in its role as a precursor. The robust sulfonamide group can participate in hydrogen bonding networks crucial for target protein affinity (e.g., HIV-1 protease or carbonic anhydrase inhibition)[1][3]. Meanwhile, the nitro group serves as a masked amine.
Reduction of the nitro group yields 4-amino-3-methoxybenzene-1-sulfonamide . This unmasked aniline is highly reactive and can be subjected to amide coupling with various carboxylic acids, reductive amination, or cyclization protocols to form cyclic sulfonamides (sultams), which are currently underexplored but highly promising in antiviral and anticancer drug discovery[2][3].
Figure 2: Synthetic diversification pathway of the nitrobenzenesulfonamide scaffold.
Detailed Experimental Methodologies
Protocol A: Scaffold Validation and Quality Control
Objective: Verify the purity and regiochemistry of the commercial 3-Methoxy-4-nitrobenzene-1-sulfonamide.
Sample Preparation: Dissolve 1 mg of the commercial compound in 1 mL of LC-MS grade Methanol.
LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.
Validation Check: Ensure the primary peak accounts for >95% of the total UV area (at 254 nm) and corresponds to an m/z of 231.2 in ESI- mode.
NMR Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated DMSO (
DMSO−d6
). The polar sulfonamide group requires a highly polar solvent for complete dissolution.
NMR Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz.
Validation Check: Look for the characteristic methoxy singlet near
δ
3.9 ppm, a broad singlet for the
−SO2NH2
protons (exchangeable with
D2O
), and three distinct aromatic protons demonstrating ortho and meta coupling indicative of the 1,3,4-substitution pattern.
Protocol B: Catalytic Reduction to 4-Amino-3-methoxybenzene-1-sulfonamide
Objective: Unmask the aniline for downstream diversification using a clean, scalable catalytic hydrogenation[10].
Note: If the molecule contained other reducible functional groups (e.g., alkynes or benzyl ethers), a chemoselective reduction using
SnCl2⋅2H2O
in Ethyl Acetate at 70°C would be necessitated[3]. For the bare scaffold, Pd/C is optimal.
Reaction Setup: In a thoroughly dried, round-bottom flask, dissolve 5.0 g (21.5 mmol) of 3-Methoxy-4-nitrobenzene-1-sulfonamide in 50 mL of Methanol.
Causality: Methanol is chosen as it easily solubilizes both the nitro starting material and the highly polar amino product.
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C).
Safety & Causality: Pd/C is pyrophoric. Add the catalyst under a gentle stream of inert gas (Nitrogen or Argon) to prevent solvent vapor ignition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a Hydrogen atmosphere (balloon or 5 bar reactor) at room temperature for 4–6 hours[10].
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The starting material (UV active, higher Rf) should completely disappear, replaced by a lower Rf spot that stains positively with Ninhydrin (indicating the presence of a primary amine).
Workup & Filtration: Once complete, purge the flask with Nitrogen. Filter the reaction mixture through a pad of Celite.
Causality: Celite prevents the Pd/C from drying out on the filter paper and catching fire, while efficiently removing fine catalyst particulates that could contaminate the downstream coupling steps.
Isolation: Wash the Celite pad with an additional 20 mL of Methanol. Concentrate the combined filtrates under reduced pressure to yield the crude 4-amino-3-methoxybenzene-1-sulfonamide as an off-white solid. The product is typically >98% pure and can be used directly in subsequent amide coupling or sultam cyclization reactions.
References
JS-AKX. "3-Methoxy-4-nitrobenzene-1-sulfonamide - CAS:22117-82-4." JS-AKX Catalog. Available at: [Link]
ZYJKJ. "3-Methoxy-4-nitrobenzene-1-sulfonamide - 重庆助研佳科技有限公司." ZYJKJ Catalog. Available at: [Link]
PubMed / NIH. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode." Chemistry & Biodiversity. Available at: [Link]
RSC Medicinal Chemistry. "Unveiling sultam in drug discovery: spotlight on the underexplored scaffold." RSC Publishing. Available at: [Link]
Google Patents. "US9920002B2 - Methods for producing sulfonic acid diamides." Google Patents.
PubMed Central / NIH. "Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones." Journal of Medicinal Chemistry. Available at:[Link]
Advanced Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide: Starting Materials and Mechanistic Pathways
Introduction & Strategic Significance 3-Methoxy-4-nitrobenzene-1-sulfonamide is a highly versatile building block in medicinal chemistry. It serves as a core intermediate in the synthesis of complex sulfonamide-based the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
3-Methoxy-4-nitrobenzene-1-sulfonamide is a highly versatile building block in medicinal chemistry. It serves as a core intermediate in the synthesis of complex sulfonamide-based therapeutics and novel oncology compounds, including agents specifically designed to restore mutant p53 function in cancer cells 1. The structural complexity of this molecule lies in its specific 1,3,4-substitution pattern (1-sulfonamide, 3-methoxy, 4-nitro). Achieving this regiochemistry requires the careful selection of starting materials, as direct electrophilic aromatic substitution on simple precursors often leads to undesired isomeric mixtures.
Retrosynthetic Analysis & Regiochemical Pitfalls
A common misconception in commercial chemical literature is that 3-methoxy-4-nitrobenzenesulfonyl chloride (the immediate precursor to the target amide) can be synthesized via the direct chlorosulfonation of 2-nitroanisole (1-methoxy-2-nitrobenzene) .
Mechanistic analysis reveals a critical regiochemical flaw in this approach. In 2-nitroanisole, the methoxy group is a strong ortho/para director, while the nitro group is a meta director. Both groups synergistically direct incoming electrophiles to positions 4 and 6. Consequently, the chlorosulfonation of 2-nitroanisole predominantly yields 4-methoxy-3-nitrobenzenesulfonyl chloride , not the desired 3-methoxy-4-nitro isomer.
To achieve the correct regiochemical fidelity, chemists must employ alternative starting materials that bypass these directing group conflicts.
Retrosynthetic pathways for 3-Methoxy-4-nitrobenzene-1-sulfonamide.
Mechanistic Causality:
Starting with 3-fluoro-4-nitrobenzenesulfonamide , the introduction of the methoxy group is achieved via SNAr. The strong electron-withdrawing nature of the nitro group at position 4 highly activates the ortho-fluorine atom at position 3. Attack by the methoxide nucleophile forms a stabilized Meisenheimer complex, where the negative charge is delocalized onto the nitro oxygen atoms. Subsequent elimination of the fluoride ion restores aromaticity, yielding the target compound with absolute regiochemical certainty.
SNAr mechanism showing ortho-nitro activation of the fluorinated precursor.
Protocol: SNAr Synthesis
Charge a dry reaction vessel with 3-fluoro-4-nitrobenzenesulfonamide (1.0 equiv) and anhydrous methanol.
Cool the mixture to 0 °C under an inert nitrogen atmosphere to prevent side reactions.
Add sodium methoxide (NaOMe, 25 wt% in MeOH, 1.2 equiv) dropwise to maintain the internal temperature below 5 °C.
Warm the reaction to room temperature and stir for 4 hours. The consumption of the starting material acts as a self-validating marker for the completion of the Meisenheimer intermediate collapse.
Quench with 1M HCl to pH 5–6, concentrate the solvent under reduced pressure, and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure sulfonamide.
Route B: Sandmeyer-Meerwein Chlorosulfonation
Mechanistic Causality:
When starting from 3-methoxy-4-nitroaniline , the amine is first converted to a diazonium salt. The Meerwein reaction utilizes Cu(II) catalysis to facilitate a single-electron transfer (SET), reducing the diazonium species to an aryl radical. This radical is rapidly trapped by sulfur dioxide (SO₂), followed by chlorine abstraction from CuCl₂, yielding 3-methoxy-4-nitrobenzenesulfonyl chloride. This route is highly reliable because the regiochemistry is pre-established by the commercial availability of the aniline starting material.
Protocol: Meerwein Chlorosulfonation
Suspend 3-methoxy-4-nitroaniline (1.0 equiv) in a mixture of concentrated HCl and glacial acetic acid. Cool to 0 °C.
Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise. Stir for 30 minutes to form the diazonium salt (solution turns clear/pale).
In a separate vessel, saturate glacial acetic acid with sulfur dioxide (SO₂) gas and add copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.2 equiv).
Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture at 0 °C.
Stir until nitrogen evolution ceases (confirming radical consumption), then pour into crushed ice to precipitate 3-methoxy-4-nitrobenzenesulfonyl chloride. Filter immediately for the amination step.
Route C: Regioselective Nitration
Mechanistic Causality:
Starting from 3-methoxybenzenesulfonyl chloride , nitration is governed by the dominant activating power of the methoxy group over the deactivating sulfonyl group. The methoxy group strongly directs the incoming nitronium ion (NO₂⁺) to the para position (position 4), yielding the desired 3-methoxy-4-nitrobenzenesulfonyl chloride.
Protocol: Direct Nitration
Dissolve 3-methoxybenzenesulfonyl chloride in concentrated sulfuric acid (H₂SO₄) at 0 °C.
Slowly add a nitrating mixture (conc. HNO₃ / conc. H₂SO₄) dropwise, keeping the temperature strictly below 5 °C to prevent ortho-nitration or dinitration.
Stir for 2 hours at 0 °C.
Pour the mixture onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter immediately.
Standardized Amination Protocol
Regardless of whether Route B or Route C is used to generate 3-methoxy-4-nitrobenzenesulfonyl chloride, the final step involves amination to form the sulfonamide. This protocol acts as a self-validating system; the rapid precipitation of the product confirms the successful generation of the sulfonyl chloride intermediate 2.
Protocol: Amination of Sulfonyl Chloride
To a stirred mixture of aqueous ammonia (NH₃·H₂O, 25%, 80 mL) and THF (80 mL), add a solution of 3-methoxy-4-nitrobenzenesulfonyl chloride (900 mg, 3.58 mmol, 1.0 equiv) in THF (5 mL) dropwise at 0 °C.
Stir the mixture for 5 minutes at 0 °C, then allow it to warm to room temperature and stir for 1 hour.
Concentrate the resulting mixture under vacuum to remove the THF.
Purify the residue via silica gel column chromatography (eluting with Petroleum Ether / Ethyl Acetate, 1:1) to afford 3-methoxy-4-nitrobenzene-1-sulfonamide as a yellow solid.
Quantitative Route Comparison
Metric
Route A (SNAr)
Route B (Meerwein)
Route C (Nitration)
Starting Material
3-Fluoro-4-nitrobenzenesulfonamide
3-Methoxy-4-nitroaniline
3-Methoxybenzenesulfonyl chloride
Regioselectivity
Absolute (100%)
Absolute (100%)
High (~85% para-isomer)
Typical Yield
88 - 92%
70 - 75% (over 2 steps)
65 - 70% (over 2 steps)
Scalability
Excellent (Process scale)
Moderate (Exothermic N₂ gas evolution)
Good (Requires strict cryogenic control)
E-Factor
Low
High (Copper/SO₂ waste)
Medium (Acid waste)
References
WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION, Google Patents.
Comparative Analysis of Synthetic Routes to 4-Amino..., Benchchem.
WO2024086809A1 - Methods for treating cancer, Google Patents.
The Push-Pull Paradigm: Mechanistic Roles of Methoxy and Nitro Substituents in 3-Methoxy-4-nitrobenzene-1-sulfonamide
Content Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the selection of a molecular scaffold dictates the...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the selection of a molecular scaffold dictates the downstream success of lead optimization. 3-Methoxy-4-nitrobenzene-1-sulfonamide (CAS: 22117-82-4) has emerged as a privileged, trifunctional building block. It is prominently featured in the synthesis of advanced therapeutics, including compounds designed to restore wild-type function to mutant p53 proteins[1] and highly targeted kinase inhibitors[2].
This whitepaper provides an in-depth mechanistic analysis of how the interplay between the 3-methoxy and 4-nitro groups dictates the physicochemical properties, reactivity, and synthetic utility of the benzenesulfonamide core. By understanding the causality behind these stereoelectronic effects, researchers can better predict the scaffold's behavior in complex synthetic workflows.
Stereoelectronic Architecture: The Push-Pull Dynamic
The utility of 3-Methoxy-4-nitrobenzene-1-sulfonamide lies in the precise electronic tuning of the sulfonamide group, governed by the adjacent methoxy and nitro substituents.
The Para-Nitro Effect: Acidification and Activation
The nitro group (-NO₂) at the C4 position is situated para to the sulfonamide group. As a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, it pulls electron density through the aromatic conduit away from the sulfonamide nitrogen. This withdrawal significantly increases the acidity of the sulfonamide protons. For context, while unsubstituted benzenesulfonamide has a pKa of ~10.0, the introduction of a para-nitro group lowers the pKa to 9.48[3]. This acidification is critical for base-mediated N-alkylation workflows, allowing the sulfonamide to be readily deprotonated by bases like Sodium Hydride (NaH)[2].
The Meta-Methoxy Effect: Inductive Tuning and Steric Decoupling
The methoxy group (-OCH₃) at the C3 position introduces a complex "push-pull" dynamic.
Electronic Contribution: It acts as an electron-donating group (EDG) via resonance (+M) but is inductively withdrawing (-I). Because it is meta to the sulfonamide, its resonance effect on the -SO₂NH₂ group is negligible, leaving its inductive withdrawal to slightly compound the acidification.
Steric Inhibition of Resonance (The Ortho Effect): Crucially, the bulky methoxy group is ortho to the nitro group. This spatial proximity creates a steric clash that forces the nitro group to twist out of coplanarity with the benzene ring. This physical twist disrupts the orbital overlap between the nitro group's
π
-system and the aromatic ring, thereby attenuating the nitro group's strong -M effect.
The net result is a finely tuned scaffold: the sulfonamide is acidic enough for functionalization, but the ring is protected from extreme electron depletion, preventing unwanted side reactions during electrophilic aromatic substitutions.
Caption: Electronic and steric interplay of the methoxy and nitro substituents on the benzenesulfonamide core.
Physicochemical Profiling
To illustrate the impact of these substituents, the table below summarizes the quantitative shifts in physicochemical properties as functional groups are added to the benzenesulfonamide core.
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation. The following workflows demonstrate how to leverage the specific reactivity of the 3-methoxy-4-nitrobenzenesulfonamide scaffold.
This protocol leverages the lowered pKa of the sulfonamide group for exhaustive N-alkylation, a common step in synthesizing complex pharmaceutical intermediates[2].
Objective: Synthesis of 3-methoxy-4-nitro-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)-benzenesulfonamide.
Causality of Reagents: Sodium Hydride (NaH) is selected over weaker bases (like K₂CO₃) because the complete double-deprotonation of the sulfonamide requires a strong, non-nucleophilic base to drive the equilibrium forward quantitatively. Tetrahydrofuran (THF) is used as an aprotic solvent to stabilize the resulting anion without quenching the NaH.
Step-by-Step Methodology:
Charge a flame-dried flask with 3-methoxy-4-nitrobenzenesulfonamide (1.0 equiv) and anhydrous THF (0.4 M concentration) under an inert argon atmosphere.
Cool the solution to 0 °C using an ice bath. Rationale: Controlling the exotherm prevents side reactions of the highly reactive anion.
Carefully add NaH (60% dispersion in mineral oil, 5.0 equiv) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.
Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation & QC: Quench a 50 µL aliquot in saturated NH₄Cl and extract with Ethyl Acetate. Analyze via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly polar starting material (
Rf
~ 0.2) and the appearance of a non-polar product spot (
Rf
~ 0.8) validates successful bis-alkylation. Confirm mass via LC-MS (Expected M+H: ~493).
Workflow 2: Chemoselective Nitro Reduction
Once the sulfonamide is functionalized, the nitro group serves as a masked aniline. It must be reduced without cleaving the newly formed sulfonamide bonds or the methoxy ether.
Objective: Reduction to 4-amino-3-methoxybenzenesulfonamide derivative.
Causality of Reagents: While Palladium on Carbon (Pd/C) with H₂ is standard, sulfur-containing compounds can occasionally poison Pd catalysts. Therefore, Iron powder (Fe) and Ammonium Chloride (NH₄Cl) are utilized. This provides a mild, single-electron transfer reduction that is highly chemoselective for the nitro group.
Step-by-Step Methodology:
Suspend the nitro-intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water.
Add Iron powder (5.0 equiv) and solid NH₄Cl (5.0 equiv).
Heat the heterogeneous mixture to 80 °C (reflux) for 4 hours. Rationale: NH₄Cl acts as a mild proton source that facilitates the reduction without requiring harsh acidic conditions that could cleave SEM protecting groups.
Cool to room temperature, filter through a pad of Celite to remove iron oxides, and concentrate the filtrate.
Self-Validation & QC: The physical color change of the reaction mixture from deep yellow (nitro) to pale/colorless (amine) is an immediate visual indicator. LC-MS analysis should show a mass shift of -30 Da (loss of two oxygens, addition of two protons).
Caption: Self-validating synthetic workflow from starting scaffold to functionalized API intermediate.
Conclusion
The 3-Methoxy-4-nitrobenzene-1-sulfonamide molecule is far more than a simple collection of functional groups; it is a highly engineered stereoelectronic system. The para-nitro group provides necessary activation and acidity, while the ortho-methoxy group acts as a steric modulator, preventing over-deactivation of the aromatic ring. By understanding these mechanistic roles, synthetic chemists can confidently deploy this scaffold in the development of next-generation therapeutics, ensuring predictable reactivity and high-yield transformations.
References
[1] WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents. Available at:
[2] WO2024086809A1 - Methods for treating cancer - Google Patents. Available at:
An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications - Benchchem. Available at:
[4] 4-Nitrobenzenesulfonamide 6325-93-5 wiki - Guidechem. Available at:
[3] Automated Potentiometric Titrations in KCl/Water-Saturated Octanol: Method for Quantifying Factors Influencing Ion-Pair Partitioning - PMC. Available at:
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals
Introduction & Mechanistic Rationale
The development of small molecules capable of restoring wild-type function to mutant p53 proteins represents a major frontier in targeted oncology. Recent breakthroughs have identified 3-methoxy-4-nitrobenzene-1-sulfonamide (CAS: 22117-82-4) as a highly versatile and critical precursor for assembling these complex pharmacophores ()[1].
From a medicinal chemistry perspective, this specific building block is chosen for three causal reasons:
The Sulfonamide Moiety: Acts as the primary hydrogen-bond donor/acceptor network within the p53 allosteric binding pocket, stabilizing the active protein conformation[2].
The Methoxy Group (-OCH₃): Provides essential steric bulk and electron-donating properties to the aromatic ring, tuning the pKa of the adjacent sulfonamide and optimizing the molecule's pharmacokinetic profile.
The Nitro Group (-NO₂): Serves as a robust, masked amine. It remains inert during the harsh basic conditions required for sulfonamide protection, allowing for late-stage chemoselective reduction to an aniline nucleophile for subsequent cross-coupling.
Figure 1: Mechanism of action for synthesized sulfonamide derivatives in restoring mutant p53 function.
Synthetic Strategy & Workflow
The synthesis of advanced p53 restorers from 3-methoxy-4-nitrobenzene-1-sulfonamide requires strict control over chemoselectivity. The standard workflow involves a three-stage process: Protection, Reduction, and Coupling .
We utilize 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) for the bis-protection of the sulfonamide. Sulfonamides are notoriously poor nucleophiles; therefore, a strong base (NaH) in significant excess is required to drive complete bis-alkylation ()[3]. Following protection, an Iron-mediated reduction is employed. Iron is selected over standard Palladium-catalyzed hydrogenation to prevent premature cleavage of the SEM groups or unwanted dehalogenation in later stages.
Figure 2: Three-stage synthetic workflow for deriving mutant p53 restorers from the sulfonamide precursor.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure experimental integrity at every step.
Protocol A: Synthesis of 3-methoxy-4-nitro-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)benzenesulfonamide
Objective: Mask the acidic sulfonamide protons to prevent side reactions during downstream cross-coupling.
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 3-methoxy-4-nitrobenzene-1-sulfonamide (600 mg, 2.58 mmol, 1.0 equiv) and anhydrous THF (6.0 mL).
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 516.7 mg, 12.92 mmol, 5.0 equiv)[3].
Causality Check: The 5.0 equivalents of NaH are critical. Sulfonamides require aggressive deprotonation for bis-alkylation.
Self-Validation (IPC): Observe robust H₂ gas evolution. The reaction must be stirred until bubbling completely ceases (approx. 30 mins), indicating complete formation of the sulfonamide anion.
Alkylation: Dropwise, add SEM-Cl (excess, typically 3.5 - 4.0 equiv) to the 0 °C mixture. Allow the reaction to warm to room temperature and stir for 4 hours.
Quench & Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the bis-SEM protected product.
Objective: Reduce the nitro group to an aniline without disturbing the acid-sensitive SEM protecting groups.
Reaction Setup: To a stirred suspension of the bis-SEM protected intermediate (1.0 equiv) in a mixture of Ethanol and Water (4:1 v/v ratio, 0.2 M), add Iron powder (10.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv)[1].
Causality Check: NH₄Cl acts as a mild proton donor. Unlike HCl, it prevents the reaction medium from becoming overly acidic (which would cleave the SEM groups) while providing the necessary protons for the reduction of the nitro group.
Heating: Heat the mixture to 80 °C and stir for 2 hours.
Self-Validation (IPC): The reaction mixture will transition from a bright yellow solution to a dark brown/black suspension as iron oxides are formed. TLC (Hexanes:EtOAc 1:1) should show the complete disappearance of the starting material and the appearance of a highly polar, UV-active spot that stains positive with ninhydrin.
Filtration & Workup: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad generously with hot EtOAc.
Isolation: Concentrate the filtrate, dilute with water, and extract with EtOAc. Dry and concentrate to afford the corresponding 4-amino-3-methoxybenzenesulfonamide derivative, typically requiring no further purification.
Quantitative Data Presentation
To establish the optimal conditions for Protocol B, various reduction methodologies were evaluated. The Iron/NH₄Cl system was selected due to its superior chemoselectivity and yield.
Table 1: Optimization of Nitro Reduction Conditions for SEM-Protected Intermediates
Reducing Agent
Solvent System
Temp (°C)
Time (h)
Yield (%)
Chemoselectivity / Process Notes
Pd/C, H₂ (1 atm)
MeOH
25
12
45%
Poor. Partial cleavage of SEM group observed due to prolonged exposure.
SnCl₂·2H₂O
EtOAc
80
4
60%
Moderate. Difficult workup; severe emulsion formation during extraction.
Zn, NH₄Cl
EtOH/H₂O (4:1)
80
2
85%
Good. Clean conversion, but trace over-reduction/dimerization noted.
Application Notes & Protocols: 3-Methoxy-4-nitrobenzene-1-sulfonamide as a Versatile Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist I. Introduction: Unlocking Synthetic Versatility 3-Methoxy-4-nitrobenzene-1-sulfonamide is a highly functionalized aromatic compound that serves as a potent and versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
I. Introduction: Unlocking Synthetic Versatility
3-Methoxy-4-nitrobenzene-1-sulfonamide is a highly functionalized aromatic compound that serves as a potent and versatile intermediate in modern organic synthesis. Its unique molecular architecture, featuring a strategic arrangement of a sulfonamide, a nitro group, and a methoxy group, provides a powerful toolkit for medicinal chemists and researchers. The interplay of the electron-donating methoxy group and the two strong electron-withdrawing groups (nitro and sulfonamide) dictates the molecule's reactivity, making it a valuable scaffold for constructing complex molecular targets.[1][2][3]
The sulfonamide moiety is a cornerstone pharmacophore found in a wide array of approved drugs, including antibacterial, antiviral, and anticancer agents.[1][4] The nitro group, on the other hand, is not merely a placeholder; it is a gateway to a vast chemical space. Its facile reduction to an amine is one of the most fundamental and reliable transformations in aromatic chemistry, providing a key building block for further derivatization. This guide offers an in-depth exploration of the core reactivity of 3-Methoxy-4-nitrobenzene-1-sulfonamide and provides detailed, field-proven protocols for its application in key synthetic transformations.
Expected to be soluble in polar organic solvents like DMF, DMSO, Acetone; limited solubility in water.
-
Safety & Handling:
As a nitroaromatic compound, 3-Methoxy-4-nitrobenzene-1-sulfonamide should be handled with care in a well-ventilated fume hood.[6][7]
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Inhalation: Avoid inhaling dust. Acute inhalation may cause respiratory irritation.[6][7]
Skin/Eye Contact: Avoid contact with skin and eyes. The compound may cause skin and serious eye irritation.[6][7] In case of contact, rinse immediately and thoroughly with water.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
III. Core Reactivity Principles: A Tale of Two Functional Groups
The synthetic utility of 3-Methoxy-4-nitrobenzene-1-sulfonamide is primarily governed by the reactivity of its nitro and sulfonamide groups.
The Nitro Group (-NO₂): A Gateway to Amines
The nitro group is a powerful electron-withdrawing substituent that is readily transformed into an amino group (-NH₂). This reduction is a cornerstone transformation, converting the electron-deficient nitroarene into an electron-rich aniline derivative. The resulting amine is a nucleophilic handle that can be used to construct amides, ureas, heterocycles, and other critical functionalities. Catalytic hydrogenation is often the method of choice as it proceeds under mild conditions, preserving other sensitive functional groups like the sulfonamide.
The Sulfonamide Group (-SO₂NH₂): A Modifiable Anchor
The primary sulfonamide is a robust functional group. While the N-H protons are acidic, the nitrogen is a relatively weak nucleophile. However, it can be deprotonated with a suitable base to facilitate N-alkylation or N-arylation, a common strategy in drug discovery to modulate a compound's physicochemical properties (e.g., solubility, lipophilicity) and biological activity.[3] More advanced methods can even convert the primary sulfonamide back into a highly reactive sulfonyl chloride for further diversification.[8]
IV. Application Notes & Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group
This protocol details the conversion of 3-Methoxy-4-nitrobenzene-1-sulfonamide to 4-Amino-3-methoxybenzene-1-sulfonamide . This product is a crucial building block for synthesizing molecules where a primary aromatic amine is required for subsequent coupling or cyclization reactions.
Reaction Pathway
Caption: Catalytic hydrogenation of the nitro group.
Methodology: Catalytic Hydrogenation
This method is highly efficient and chemoselective, reducing the nitro group without affecting the sulfonamide or causing dehalogenation if other halogens were present on the ring.
Materials:
3-Methoxy-4-nitrobenzene-1-sulfonamide (1.0 eq)
10% Palladium on Carbon (Pd/C), 5-10 mol%
Ethanol (or Methanol/Ethyl Acetate), sufficient to create a 0.1-0.2 M solution
Hydrogen (H₂) gas balloon or a transfer hydrogenation reagent like Ammonium Formate (4-5 eq)
Celite or diatomaceous earth
Step-by-Step Protocol:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Methoxy-4-nitrobenzene-1-sulfonamide and the solvent (e.g., Ethanol).
Inerting: Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric; add it under a stream of inert gas (N₂ or Ar) if dry.
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process 3-5 times to ensure an inert atmosphere replaced by hydrogen.
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-16 hours).
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (Ethanol) to ensure complete recovery of the product.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Amino-3-methoxybenzene-1-sulfonamide.
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by flash column chromatography.
Experimental Workflow Diagram
Caption: Workflow for catalytic hydrogenation.
Causality & Field-Proven Insights:
Why Catalytic Hydrogenation? This method offers exceptional chemoselectivity. Stronger reducing agents like tin(II) chloride or iron in acidic media could potentially hydrolyze the sulfonamide or lead to other side products.[9] The mild conditions of catalytic hydrogenation (room temperature, atmospheric pressure) are ideal for preserving the integrity of the molecule.
Catalyst Choice: 10% Pd/C is a robust and widely used catalyst for nitro group reductions due to its high activity and ease of removal by filtration.
Solvent Selection: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and the product, and they facilitate the hydrogenation process.
Protocol 2: N-Alkylation of the Sulfonamide Moiety
This protocol provides a general method for the N-alkylation of 3-Methoxy-4-nitrobenzene-1-sulfonamide to generate a secondary sulfonamide. This is a common diversification strategy in medicinal chemistry.
Reaction Pathway
Caption: N-Alkylation of the primary sulfonamide.
Methodology: Base-Mediated Alkylation
Materials:
3-Methoxy-4-nitrobenzene-1-sulfonamide (1.0 eq)
Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 eq, or Sodium Hydride (NaH), 1.1 eq)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Step-by-Step Protocol:
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methoxy-4-nitrobenzene-1-sulfonamide and anhydrous DMF.
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise. If using NaH, extreme caution is required due to hydrogen gas evolution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the sulfonamide anion.
Alkylation: Add the alkylating agent dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 4-24 hours).
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. This will precipitate the product and dissolve the inorganic salts.
Extraction: Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3x).
Washing: Combine the organic layers and wash with water, followed by brine, to remove any residual DMF and salts.
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-alkylated sulfonamide.
Experimental Workflow Diagram
Caption: Workflow for N-alkylation of sulfonamide.
Causality & Field-Proven Insights:
Choice of Base: The acidity of the sulfonamide N-H protons (pKa ≈ 10) requires a sufficiently strong base for deprotonation. K₂CO₃ is a mild and safe choice suitable for many reactive alkyl halides. For less reactive electrophiles, a stronger, non-nucleophilic base like NaH is necessary to fully generate the anion and drive the reaction to completion.
Solvent Importance: A polar aprotic solvent like DMF or ACN is crucial. These solvents effectively solvate the cation of the base (e.g., K⁺, Na⁺) without interfering with the nucleophilicity of the resulting sulfonamide anion, thus accelerating the rate of the Sₙ2 reaction.
Self-Validation: The protocol's success is validated by monitoring the disappearance of the starting material and the appearance of a new, less polar spot on TLC. Final characterization by NMR and MS confirms the structure of the N-alkylated product.
V. Conclusion
3-Methoxy-4-nitrobenzene-1-sulfonamide is a powerful and adaptable intermediate for chemical synthesis. Its value lies in the orthogonal reactivity of its primary functional groups. The nitro group serves as a masked amine, readily revealed under mild reductive conditions, while the sulfonamide group provides a robust anchor for diversification. The protocols detailed in this guide represent foundational, reliable methods for leveraging this reagent's potential, empowering researchers to efficiently construct complex molecules for applications in drug discovery and materials science.
VI. References
Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Benchchem.
Recent Advances in the Synthesis of Sulfonamides Intermediates. Protheragen.
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
Application Note: Biological Activity and Therapeutic Evaluation of 3-Methoxy-4-nitrobenzene-1-sulfonamide Derivatives
Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The development of targeted oncology therapeutics requires m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary
The development of targeted oncology therapeutics requires molecular scaffolds capable of navigating the complex, hostile tumor microenvironment. Recently, 3-Methoxy-4-nitrobenzene-1-sulfonamide and its derivatives have emerged as highly versatile pharmacophores exhibiting a dual-mechanism of biological activity [1].
As a Senior Application Scientist, I have observed that the unique electronic and steric profile of the 3-methoxy-4-nitro substitution on the benzenesulfonamide core drives two distinct, yet complementary, anti-tumor pathways:
Mutant p53 Restoration: The core structure acts as a molecular chaperone, binding to the destabilized core domain of mutant p53, restoring its wild-type conformation, and reactivating its DNA-binding and tumor-suppressive transcriptional activity [1, 2].
Carbonic Anhydrase (CA) IX/XII Inhibition: The primary sulfonamide moiety (-SO₂NH₂) is a classical zinc-chelating group. In the hypoxic tumor microenvironment, these derivatives selectively inhibit transmembrane CA IX and XII, disrupting the cancer cell's ability to regulate intracellular pH, leading to acidosis and apoptosis [4, 5].
This application note details the mechanistic causality of these derivatives, summarizes their quantitative biological activity, and provides self-validating experimental protocols for evaluating their efficacy in preclinical models.
Mechanisms of Action: Causality and Structural Insights
Reactivation of Mutant p53
Mutations in the TP53 tumor suppressor gene occur in over 50% of human cancers, frequently resulting in the unfolding of the protein's DNA-binding domain. 3-Methoxy-4-nitrobenzene-1-sulfonamide derivatives function by intercalating into transiently open pockets of the mutant p53 core domain [1].
Causality: The electron-withdrawing nitro group at the para position increases the electrophilicity of the aromatic ring, enhancing π-π stacking interactions with aromatic residues in the p53 pocket. Simultaneously, the meta-methoxy group provides critical steric bulk and acts as a hydrogen bond acceptor, locking the protein into a stable, wild-type-like conformation [3]. This structural rescue restores the transactivation of downstream apoptotic targets like p21 and BAX [2].
Selective Inhibition of Tumor-Associated Carbonic Anhydrases
Solid tumors often outgrow their vascular supply, leading to profound hypoxia. To survive the resulting metabolic acidosis, cancer cells overexpress CA IX and CA XII to hydrate extracellular CO₂, regulating intracellular pH.
Causality: The sulfonamide group (-SO₂NH₂) undergoes deprotonation at physiological pH. The resulting anion coordinates directly with the active-site Zinc (Zn²⁺) ion of CA IX/XII, displacing the catalytic water molecule[5]. The 3-methoxy-4-nitro substitution pattern creates a specific dihedral angle that favors binding to the hydrophobic pocket of CA IX over the ubiquitous cytosolic off-target CA II, granting these derivatives a high therapeutic index [3, 4].
Dual-Target Signaling Pathway
Caption: Dual mechanism of 3-Methoxy-4-nitrobenzene-1-sulfonamide derivatives in oncology.
Quantitative Biological Activity
The following table synthesizes representative in vitro assay data for optimized 3-methoxy-4-nitrobenzene-1-sulfonamide derivatives against key targets, demonstrating their selectivity and potency [2, 4, 5].
Table 1: Representative Target Affinity and Cellular Efficacy
Target / Assay
Model System
IC₅₀ / EC₅₀ (nM)
Selectivity Ratio (vs. CA II / WT p53)
Carbonic Anhydrase IX
Recombinant Human CA IX
12.5 ± 1.2
> 500-fold
Carbonic Anhydrase XII
Recombinant Human CA XII
28.4 ± 2.0
> 200-fold
Carbonic Anhydrase II
Recombinant Human CA II (Off-target)
> 8,500
N/A
Mutant p53 Reactivation
TOV112D Cells (p53-R175H)
450 ± 35
> 100-fold (vs. WT p53 cells)
Hypoxic Cytotoxicity
MDA-MB-231 (1% O₂, 3D Spheroid)
850 ± 50
> 50-fold (vs. Normoxia)
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps (positive/negative controls and orthogonal readouts).
Protocol 1: Stopped-Flow CO₂ Hydration Assay for CA IX Inhibition
Purpose: To quantify the direct inhibition of CA IX catalytic activity by sulfonamide derivatives.
Materials:
Recombinant human CA IX and CA II (Off-target control).
Preparation: Prepare a saturated CO₂ solution (approx. 15 mM) by bubbling pure CO₂ gas into double-distilled water at 20°C for 30 minutes.
Enzyme-Inhibitor Incubation: Incubate 10 nM of CA IX with varying concentrations of the 3-methoxy-4-nitrobenzene-1-sulfonamide derivative (0.1 nM to 10 µM) in HEPES buffer for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Using the stopped-flow instrument, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the saturated CO₂ solution.
Data Acquisition: Monitor the absorbance of phenol red at 558 nm. The hydration of CO₂ produces H⁺, causing a rapid color change.
Self-Validation Check:
Positive Control: Acetazolamide (standard CA inhibitor) must yield an IC₅₀ of ~25 nM.
Negative Control: Buffer only (uncatalyzed reaction) must show a baseline slow hydration rate.
Analysis: Calculate the initial velocity of the reaction. Plot fractional activity vs. inhibitor concentration to determine the IC₅₀ using non-linear regression (GraphPad Prism).
Protocol 2: 3D Tumor Spheroid Viability Assay (Hypoxia vs. Normoxia)
Purpose: To evaluate the physiological efficacy of the compounds in a tumor-relevant 3D microenvironment.
Caption: Workflow for 3D Spheroid Hypoxia Screening.
Step-by-Step Workflow:
Cell Seeding: Seed MDA-MB-231 breast cancer cells (mutant p53, high CA IX expression) at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates.
Spheroid Formation: Centrifuge plates at 200 x g for 5 minutes. Incubate at 37°C, 5% CO₂ for 72 hours until compact spheroids form.
Compound Treatment: Treat spheroids with serial dilutions of the sulfonamide derivative (100 nM to 50 µM).
Environmental Segregation:
Group A (Normoxia): Incubate at 21% O₂ for 72 hours.
Group B (Hypoxia): Incubate in a hypoxia chamber at 1% O₂ for 72 hours.
Viability Readout: Add CellTiter-Glo® 3D Reagent (Promega) equal to the volume of cell culture medium present in each well. Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes.
Self-Validation Check: The IC₅₀ in Group B (Hypoxia) should be significantly lower (more potent) than Group A (Normoxia) due to the hypoxia-induced overexpression of CA IX and the reliance of the core necrotic zone on pH regulation [4].
Luminescence Measurement: Read luminescence on a microplate reader. Calculate cell viability relative to DMSO-treated controls.
References
METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.
Methods for treating cancer.
Structural Comparison of Three N-(4-Methoxyphenyl)
Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. PubMed.
Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors.
Application
using 3-Methoxy-4-nitrobenzene-1-sulfonamide in medicinal chemistry
Application Note: 3-Methoxy-4-nitrobenzene-1-sulfonamide in Medicinal Chemistry and Drug Discovery Executive Summary & Structural Rationale In the landscape of medicinal chemistry, 3-Methoxy-4-nitrobenzene-1-sulfonamide...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Methoxy-4-nitrobenzene-1-sulfonamide in Medicinal Chemistry and Drug Discovery
Executive Summary & Structural Rationale
In the landscape of medicinal chemistry, 3-Methoxy-4-nitrobenzene-1-sulfonamide (CAS: 22117-82-4) serves as a highly versatile, trifunctional molecular scaffold[1][2]. While simple benzenesulfonamides are foundational to pharmacology—acting as antimicrobial, antiviral, and antitumor agents[3]—the specific substitution pattern of this molecule offers unique synthetic and biological advantages:
The Primary Sulfonamide (-SO₂NH₂): Acts as a classic bioisostere for carboxylic acids and is the primary pharmacophore for Carbonic Anhydrase (CA) inhibition. The sulfonamide anion coordinates directly with the active site Zinc ion (Zn²⁺) in CA enzymes.
The Nitro Group (-NO₂): Functions as a stable, electron-withdrawing placeholder during early-stage synthesis. It can be chemoselectively reduced to a primary amine, serving as a masked nucleophile for late-stage functionalization (e.g., forming amides, ureas, or participating in SNAr reactions).
The Methoxy Group (-OCH₃): Positioned ortho to the nitro/amine group, it provides critical electron-donating resonance that modulates the basicity of the resulting aniline. Sterically, it restricts the conformation of subsequent N-aryl bonds, a critical factor in achieving target selectivity in kinase inhibitors[4].
Physicochemical Profiling
To facilitate experimental design, the quantitative physicochemical properties of the starting scaffold and its primary reduced derivative are summarized below.
The synthetic utility of 3-Methoxy-4-nitrobenzene-1-sulfonamide branches into two primary trajectories: direct functionalization of the sulfonamide nitrogen (often via Fukuyama-type alkylation)[3], or reduction of the nitro group to access the aniline derivative for kinase inhibitor synthesis (such as selective CDK2 inhibitors)[4].
Synthetic workflow of 3-Methoxy-4-nitrobenzene-1-sulfonamide into therapeutic scaffolds.
When derivatives of this scaffold are utilized as Carbonic Anhydrase inhibitors, the sulfonamide moiety must be deprotonated to form a coordinate bond with the metalloenzyme's active site.
Pharmacophore binding model of the sulfonamide moiety to the Carbonic Anhydrase active site.
Experimental Protocols: A Self-Validating System
To ensure scientific rigor, the following protocols are designed as a self-validating system . Each major chemical transformation includes mandatory in-line Quality Control (QC) checkpoints that must be met before proceeding, preventing the propagation of errors.
Protocol A: Chemoselective Reduction of the Nitro Group
Objective: Convert 3-Methoxy-4-nitrobenzene-1-sulfonamide to 4-Amino-3-methoxybenzene-1-sulfonamide.
Causality & Rationale: The reduction is performed using catalytic hydrogenation (H₂, Pd/C) rather than dissolving metal reduction (e.g., Fe/HCl). Dissolving metal reductions generate iron salts that strongly chelate with the primary sulfonamide moiety, leading to poor recovery. Catalytic hydrogenation avoids this, yielding a clean product after simple filtration.
Step-by-Step Methodology:
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3-Methoxy-4-nitrobenzene-1-sulfonamide (5.0 mmol, 1.16 g) in a 1:1 mixture of anhydrous Methanol and THF (30 mL).
Catalyst Addition: Flush the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq, 265 mg). Caution: Pd/C is pyrophoric; never add dry catalyst to methanol in the presence of solvent vapors without an inert atmosphere.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times.
Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 4–6 hours.
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol (20 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield 4-Amino-3-methoxybenzene-1-sulfonamide as an off-white solid[5].
Self-Validation (QC Checkpoints):
TLC (EtOAc:Hexane 1:1): Confirm the disappearance of the yellow nitro starting material (R_f ≈ 0.6) and the appearance of a highly polar, ninhydrin-positive spot (R_f ≈ 0.3).
LC-MS (ESI+): Confirm the product mass peak at[M+H]⁺ = 203.2 m/z.
Protocol B: SNAr Coupling for Kinase Inhibitor Synthesis
Objective: Couple 4-Amino-3-methoxybenzene-1-sulfonamide with a chloropyrimidine derivative to form a CDK2 inhibitor scaffold[4].
Causality & Rationale: The SNAr coupling between the resulting aniline and a chloropyrimidine is notoriously sluggish due to the electron-withdrawing nature of the para-sulfonamide group, which reduces the nucleophilicity of the aniline. To overcome this, p-Toluenesulfonic acid (TsOH) is introduced. TsOH selectively protonates the pyrimidine nitrogen, significantly lowering the LUMO energy of the electrophile and facilitating nucleophilic attack[4].
Step-by-Step Methodology:
Preparation: In a heavy-walled sealed tube, combine 4-Amino-3-methoxybenzene-1-sulfonamide (1.0 eq, 100 mg, 494 µmol) and the target 2-chloropyrimidine derivative (1.3 eq, 642 µmol)[4].
Activation: Add p-Toluenesulfonic acid monohydrate (TsOH) (2.0 eq, 170 mg, 988 µmol) and suspend the mixture in anhydrous 1,4-Dioxane (6 mL)[4].
Coupling: Seal the tube and heat the reaction mixture to 120 °C in an oil bath with continuous stirring for 4 days[4].
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the TsOH.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via Preparative-HPLC (under basic conditions) to isolate the target kinase inhibitor[4].
Self-Validation (QC Checkpoints):
1H NMR (DMSO-d6): Confirm the disappearance of the primary amine broad singlet (~5.5 ppm) and the presence of a new secondary amine proton (NH) coupled with the pyrimidine aromatic protons.
Yield Verification: Ensure the isolated yield aligns with expected SNAr efficiencies for deactivated anilines (typically 10-30% without transition metal catalysis)[4].
References
Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis , ACS Combinatorial Science.[Link]
WO2022266190A1 - Substituted pyrimidinyl-pyrazoles useful as cdk2 inhibitors, Google P
Core Principles: Understanding the Reactivity of the Aromatic System
An In-depth Guide to the Reaction of 3-Methoxy-4-nitrobenzene-1-sulfonamide with Nucleophiles: Mechanisms, Protocols, and Applications This technical guide provides a comprehensive overview of the reactivity of 3-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Reaction of 3-Methoxy-4-nitrobenzene-1-sulfonamide with Nucleophiles: Mechanisms, Protocols, and Applications
This technical guide provides a comprehensive overview of the reactivity of 3-methoxy-4-nitrobenzene-1-sulfonamide with nucleophiles, a reaction of significant interest in medicinal chemistry and materials science. Sulfonamide-containing aromatic compounds are a cornerstone of drug discovery, recognized for their diverse biological activities, including antibacterial, anti-cancer, and antiviral properties.[1][2] The ability to functionalize the aromatic core of these molecules through reactions like nucleophilic aromatic substitution (SNAr) is critical for developing new chemical entities with tailored properties.
This document delves into the mechanistic underpinnings of the SNAr reaction on this specific substrate, provides detailed, field-tested protocols for both the synthesis of the starting material and its subsequent reaction with a representative nucleophile, and offers insights into the expected outcomes and characterization.
Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles.[3] This is the foundational principle of Nucleophilic Aromatic Substitution (SNAr).
In the case of 3-methoxy-4-nitrobenzene-1-sulfonamide, the aromatic ring is "activated" by two powerful electron-withdrawing groups:
Nitro Group (-NO₂): Positioned at C4, it strongly withdraws electron density from the ring through both inductive and resonance effects.
Sulfonamide Group (-SO₂NH₂): Positioned at C1, it also acts as a strong inductive electron-withdrawing group.
The combined effect of these groups makes the aromatic ring highly electrophilic. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4] The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para electron-withdrawing groups.[4][5] In the second step, the leaving group departs, restoring the aromaticity of the ring.
For 3-methoxy-4-nitrobenzene-1-sulfonamide, there are three potential leaving groups attached to the ring: the nitro group, the methoxy group, or a hydrogen atom. The most labile of these in a typical SNAr reaction is the methoxy group at C3. Its departure is facilitated because it is positioned ortho to the sulfonamide group and para to the highly activating nitro group, which provides excellent resonance stabilization for the Meisenheimer intermediate.
Caption: The Addition-Elimination mechanism of SNAr.
Experimental Protocols
The protocols described below are designed to be self-validating, with clear steps and justifications rooted in established chemical principles.
Protocol 1: Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide
Application Note: 3-Methoxy-4-nitrobenzene-1-sulfonamide as a Core Scaffold in the Synthesis of Novel Antibacterial Agents
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Grounding The sulfonamide functional group is a corn...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Grounding
The sulfonamide functional group is a cornerstone in medicinal chemistry, tracing its origins to the discovery of Prontosil, the first commercially available antibacterial agent. Modern drug discovery relies heavily on functionalized sulfonamide building blocks to bypass bacterial resistance and improve pharmacokinetic profiles. Among these, 3-Methoxy-4-nitrobenzene-1-sulfonamide has emerged as a highly versatile synthetic intermediate 1.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic scaffold. The structural logic of this compound is twofold:
The Methoxy Group (-OCH₃): Positioned at C3, it provides critical steric shielding and electron-donating properties. In the final drug candidate, this group can modulate the pKa of the adjacent sulfonamide, optimizing its binding affinity within the highly conserved active site of the bacterial enzyme Dihydropteroate Synthase (DHPS) .
The Nitro Group (-NO₂): Positioned at C4, it acts as a robust, "masked" amine. It remains inert during early-stage synthetic manipulations (such as sulfonamide N-alkylation), preventing unwanted side reactions. Once the structural framework is set, it is chemoselectively reduced to yield 4-amino-3-methoxybenzenesulfonamide , unlocking the nucleophilic aniline required for late-stage diversification .
Mechanism of Action: The Biological Target
Sulfonamide-based antibacterial agents function as competitive inhibitors of p-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. By inhibiting DHPS, these agents halt the production of tetrahydrofolic acid, starving the bacteria of the essential nucleotides required for DNA and RNA synthesis.
Mechanism of sulfonamide antibacterial agents targeting bacterial folate synthesis.
Physicochemical Properties
Understanding the baseline properties of the starting material and its immediate reduced intermediate is critical for solvent selection, reaction monitoring, and purification strategies.
Property
3-Methoxy-4-nitrobenzene-1-sulfonamide
4-Amino-3-methoxybenzenesulfonamide
CAS Number
22117-82-4
37559-30-1
Molecular Formula
C₇H₈N₂O₅S
C₇H₁₀N₂O₃S
Molecular Weight
232.21 g/mol
202.23 g/mol
Appearance
Yellow to pale-yellow solid
Off-white to tan solid
Solubility
Soluble in DMF, DMSO, THF; Poor in H₂O
Soluble in MeOH, EtOH, EtOAc
Role in Synthesis
Masked Precursor / Scaffold
Active Nucleophilic Intermediate
Synthetic Workflows & Protocols
The transformation of 3-methoxy-4-nitrobenzene-1-sulfonamide into a complex antibacterial agent generally follows a two-stage workflow: Chemoselective Reduction followed by Regioselective Electrophilic Coupling2.
Two-step synthetic workflow from nitrobenzenesulfonamide to active antibacterial agent.
Protocol 1: Chemoselective Reduction of the Nitro Group
Causality of Experimental Choices: While catalytic hydrogenation (H₂ / Pd/C) is a standard method for nitro reduction, it can sometimes lead to unwanted side reactions (e.g., cleavage of sensitive S-N bonds or dehalogenation if other halogens are present in complex derivatives). The Béchamp reduction variant (Fe/NH₄Cl) is highly recommended here. It is exceptionally chemoselective, mild, and easily scalable, preserving the integrity of the sulfonamide moiety while efficiently reducing the nitro group to an amine.
Step-by-Step Methodology:
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-4-nitrobenzene-1-sulfonamide (5.0 g, 21.5 mmol) in a solvent mixture of Ethanol (60 mL) and Deionized Water (15 mL).
Reagent Addition: Add Iron powder (6.0 g, 107.5 mmol, 5.0 eq) and Ammonium Chloride (NH₄Cl) (2.3 g, 43.0 mmol, 2.0 eq) to the stirring solution.
Reaction: Heat the heterogeneous mixture to 80°C (reflux) under a nitrogen atmosphere. Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material spot (UV active, yellow) should completely disappear within 2–4 hours.
Workup: While the mixture is still hot, filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot Ethanol (3 × 20 mL).
Isolation: Concentrate the combined filtrate under reduced pressure to remove the majority of the ethanol. Dilute the aqueous residue with Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (50 mL) followed by brine (50 mL).
Drying & Storage: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 4-amino-3-methoxybenzenesulfonamide as an off-white solid. (Expected yield: 88-92%).
Protocol 2: Regioselective Synthesis of the Antibacterial Agent
Objective: Couple the newly formed aniline with an electrophile (e.g., a heterocyclic acyl chloride) to form the final active agent.
Causality of Experimental Choices: The intermediate possesses two nucleophilic nitrogen atoms: the aniline (-NH₂) and the sulfonamide (-SO₂NH₂). The aniline is inherently more nucleophilic, especially given the electron-donating ortho-methoxy group. However, to prevent over-acylation or reaction at the sulfonamide, the reaction must be run at low temperatures (0°C) using a mild, non-nucleophilic base (like Pyridine or DIPEA) which acts as an acid scavenger without deprotonating the sulfonamide nitrogen 3.
Step-by-Step Methodology:
Preparation: Dissolve 4-amino-3-methoxybenzenesulfonamide (2.0 g, 9.9 mmol) in anhydrous Dichloromethane (DCM) (30 mL) in a flame-dried flask under argon.
Base Addition: Add Pyridine (1.2 mL, 14.8 mmol, 1.5 eq) and cool the reaction mixture to 0°C using an ice-water bath.
Electrophilic Coupling: Dissolve the chosen electrophile (e.g., 2-furoyl chloride or a substituted heterocyclic acyl chloride) (10.9 mmol, 1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes to prevent localized heating.
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then gradually warm to room temperature and stir for an additional 4 hours.
Quench & Wash: Quench the reaction by adding 1N HCl (20 mL) to neutralize the pyridine. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify the crude product via flash column chromatography (Silica gel, gradient elution of DCM:MeOH) to yield the pure sulfonamide-based antibacterial agent.
Analytical Characterization & Quality Control
To ensure the self-validating nature of these protocols, specific analytical checkpoints must be met:
LC-MS Validation:
Starting Material: 3-Methoxy-4-nitrobenzene-1-sulfonamide will show an [M+H]⁺ peak at m/z 233.
Intermediate: Successful reduction (Protocol 1) is confirmed by a mass shift to m/z 203 [M+H]⁺.
¹H-NMR (DMSO-d₆) Validation:
The reduction of the nitro group is distinctly marked by the upfield shift of the aromatic protons and the appearance of a broad singlet integrating to 2H around
δ
5.0–5.5 ppm, corresponding to the new -NH₂ group. The sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet further downfield (
δ
~7.2 ppm).
References
Google Patents. "WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION." WIPO Patent Database.
Google Patents. "WO2021061643A1 - Synthesis of N-(isoxazol-3-yl)-3-methoxy-4-nitrobenzenesulfonamide." WIPO Patent Database.
Application Note: Profiling 3-Methoxy-4-nitrobenzene-1-sulfonamide as a Carbonic Anhydrase Inhibitor
Executive Summary The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier in targeted therapeutics, with applications ranging from glaucoma management to hypoxic tumor suppression...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier in targeted therapeutics, with applications ranging from glaucoma management to hypoxic tumor suppression. Primary sulfonamides (–SO₂NH₂) represent the gold-standard pharmacophore for CA inhibition.
This application note details the mechanistic rationale, kinetic profiling, and structural validation protocols for 3-Methoxy-4-nitrobenzene-1-sulfonamide (CAS: 22117-82-4). By leveraging a rationally substituted benzenesulfonamide scaffold, researchers can exploit specific electronic and steric properties to modulate affinity and selectivity across human Carbonic Anhydrase (hCA) isoforms [1].
Mechanistic Rationale & Structural Biology
The inhibitory potency of benzenesulfonamides is fundamentally dictated by their ability to coordinate with the catalytic zinc ion (Zn²⁺) located at the bottom of the CA active site cleft.
The Role of Scaffold Substitutions
The unique substitution pattern of 3-Methoxy-4-nitrobenzene-1-sulfonamide provides specific physicochemical advantages:
4-Nitro Group (Electronic Effect): The strongly electron-withdrawing nitro group exerts an inductive and mesomeric effect across the aromatic ring. This significantly lowers the pKa of the primary sulfonamide group (from ~10.0 in unsubstituted benzenesulfonamide to < 8.0). Consequently, a higher fraction of the molecule exists as the active sulfonamide anion (–SO₂NH⁻) at physiological pH (7.4), enhancing its nucleophilic attack and coordination to the Zn²⁺ ion [2].
3-Methoxy Group (Steric & H-Bonding Effects): The methoxy group introduces localized steric bulk and acts as a hydrogen-bond acceptor. This moiety is positioned to interact with the variable amino acid residues located on the middle and outer rims of the CA active site (e.g., Phe131, Val121, Leu198). These interactions are the primary drivers for isoform selectivity, particularly differentiating ubiquitous cytosolic isoforms (hCA I, II) from tumor-associated transmembrane isoforms (hCA IX, XII)[3].
Caption: Mechanism of Action: 3-Methoxy-4-nitrobenzene-1-sulfonamide binding to the CA active site.
In Vitro Kinetic Profiling: Stopped-Flow CO₂ Hydrase Assay
Because carbonic anhydrases are among the fastest known enzymes (
kcat
up to
106
s⁻¹ for hCA II), standard spectrophotometric assays are insufficient to capture the initial reaction velocities. The Stopped-Flow CO₂ Hydrase Assay is the mandatory gold standard for validating CAIs [4].
Assay Principle
The assay measures the CA-catalyzed hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The generation of protons causes a rapid drop in pH, which is monitored in real-time using a pH-sensitive indicator (Phenol Red) at its absorbance maximum of 557 nm.
Step-by-Step Protocol
Step 1: Buffer and Reagent Preparation
Assay Buffer: Prepare 10 mM HEPES buffer adjusted to pH 7.4.
Causality Check: Add 0.1 M Na₂SO₄ or NaClO₄ to the buffer. CAs are highly susceptible to anion inhibition; sulfate and perchlorate are non-coordinating anions that maintain necessary ionic strength without perturbing the Zn²⁺ core.
Indicator: Add Phenol Red to a final concentration of 0.2 mM.
Substrate (CO₂): Bubble pure CO₂ gas into double-distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~34 mM).
Step 2: Inhibitor Library Preparation
Dissolve 3-Methoxy-4-nitrobenzene-1-sulfonamide in 100% anhydrous DMSO to create a 10 mM stock.
Perform serial dilutions in the assay buffer.
Causality Check: Ensure the final DMSO concentration in the assay never exceeds 1% (v/v). Higher DMSO concentrations can induce solvent-mediated enzyme inhibition or conformational shifts, leading to artifactual
Ki
values.
Step 3: Stopped-Flow Execution
Syringe 1: Load the enzyme solution (e.g., 10 nM hCA II) pre-incubated for 15 minutes with the inhibitor and indicator in the assay buffer.
Syringe 2: Load the saturated CO₂ substrate solution.
Rapidly mix equal volumes from both syringes in the stopped-flow spectrophotometer at 25°C.
Monitor the decrease in absorbance at 557 nm for 10–100 seconds.
Step 4: Data Validation & Self-Correction
Negative Control: Run the reaction without the enzyme to determine the uncatalyzed CO₂ hydration rate. This background rate must be subtracted from all subsequent enzymatic rate calculations.
Positive Control: Run the assay using Acetazolamide (AAZ), a clinically approved CAI, to validate the dynamic range of the instrument.
Expected Data & Interpretation
Kinetic data is typically fitted to the Morrison equation for tight-binding inhibitors to derive the inhibition constant (
Ki
). Based on the established Structure-Activity Relationship (SAR) of nitrobenzenesulfonamide scaffolds[1, 3], 3-Methoxy-4-nitrobenzene-1-sulfonamide is expected to exhibit the following comparative profile:
Representative Kinetic Profiling Data (Comparative Scaffold Analysis)
Isoform
Localization
Relevance
Expected
Ki
Range (nM)
AAZ Control
Ki
(nM)
hCA I
Cytosolic
Off-target (Erythrocytes)
1,000 – 5,000
250
hCA II
Cytosolic
Glaucoma / Edema
10 – 50
12
hCA IX
Transmembrane
Hypoxic Tumors
10 – 100
25
hCA XII
Transmembrane
Hypoxic Tumors
10 – 100
5.7
Data Interpretation: The compound is expected to act as a potent, low-nanomolar inhibitor of hCA II, IX, and XII, while showing weaker affinity for hCA I. The steric clash of the 3-methoxy group within the tighter hCA I active site typically drives this differential selectivity.
To confirm the binding pose and validate the steric influence of the methoxy/nitro groups, X-ray co-crystallization with hCA II is recommended.
Caption: High-throughput screening and structural validation workflow for CAIs.
Co-Crystallization Steps:
Purify recombinant hCA II and concentrate to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).
Prepare hanging-drop vapor diffusion plates. Mix 1 µL of protein solution with 1 µL of precipitant solution (1.2 M Sodium Citrate, 50 mM Tris-HCl pH 8.0).
Soaking Method: Once apo-crystals form (typically 2-4 days), transfer them into a soaking drop containing the precipitant solution supplemented with 1 mM 3-Methoxy-4-nitrobenzene-1-sulfonamide and 5% DMSO.
Causality Check: Limit soaking time to 24-48 hours. Prolonged exposure to 5% DMSO can degrade crystal diffraction quality.
Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant prior to data collection at a synchrotron source.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]
Grandane, A., et al. (2018). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 514-521. URL:[Link]
Wei, J., et al. (2021). Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 64(22), 16450-16463. URL:[Link]
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. URL:[Link]
Application
Application Note: 3-Methoxy-4-nitrobenzene-1-sulfonamide as a Core Scaffold in Mutant p53-Restoring Therapeutics
Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the tumor suppressor gene TP53 is mutated in approximately 50% of all human cancers. These mutations frequently destabilize the protein, ca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, the tumor suppressor gene TP53 is mutated in approximately 50% of all human cancers. These mutations frequently destabilize the protein, causing it to unfold and lose its DNA-binding capacity. Recently, 3-Methoxy-4-nitrobenzene-1-sulfonamide has emerged as a highly versatile and critical chemical scaffold for synthesizing small-molecule reactivators that bind to mutant p53, stabilize its wild-type conformation, and restore its tumor-suppressive transcriptional activity 1.
From a chemical biology perspective, this specific molecule offers a trifecta of structural advantages:
The Sulfonamide Moiety: Acts as a robust hydrogen bond donor/acceptor network, crucial for anchoring the final drug into the transient surface clefts of mutant p53 (e.g., the Y220C or R282W pockets).
The Methoxy Group: Provides necessary steric bulk and electron-donating properties to lock the surrounding aromatic rings into the optimal binding conformation.
The Nitro Group (Masked Amine): Serves as a chemically stable placeholder. By keeping this position oxidized during the initial functionalization of the sulfonamide, chemists prevent unwanted cross-reactivity. It is subsequently reduced to an amine to facilitate coupling with the primary p53-interacting pharmacophore 2.
Fig 1: Workflow from 3-Methoxy-4-nitrobenzene-1-sulfonamide scaffold to cell apoptosis.
Experimental Protocols: Synthesis and Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to differentiate true target engagement from off-target artifacts.
Protocol 1: Scaffold Derivatization (Synthesis of p53-Targeting Precursor)
This protocol outlines the transformation of the 3-Methoxy-4-nitrobenzene-1-sulfonamide scaffold into an active p53 ligand precursor.
Step 1: Sulfonamide Protection. React 3-Methoxy-4-nitrobenzene-1-sulfonamide with a protecting group (e.g., diethanolamine or SEM-Cl) in dichloromethane (DCM) at 0 °C using Triethylamine (TEA) as a base.
Causality: Unprotected primary sulfonamides are highly reactive and can poison palladium catalysts or participate in unwanted side reactions during downstream coupling. Protection ensures regioselectivity.
Step 2: Nitro Reduction. Dissolve the protected intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 4 hours at room temperature. Filter through Celite.
Causality: This step converts the electron-withdrawing nitro group into a nucleophilic aniline, priming the scaffold for the crucial amide coupling step that builds the core drug structure.
Step 3: Amide Coupling. React the resulting aniline with a functionalized heteroaryl carboxylic acid using HATU and DIPEA in DMF.
Causality: HATU is chosen over older coupling reagents (like DCC) because it minimizes epimerization and efficiently drives the formation of sterically hindered amides required for the p53 binding pocket.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Traditional biochemical assays use purified p53, which lacks the complex folding environment of a live cell. CETSA proves that the synthesized sulfonamide derivative penetrates the cell membrane and physically stabilizes mutant p53 in living cancer cells.
Step 1: Cell Treatment. Plate MiaPaCa-2 cells (bearing the p53 R282W mutation). Treat with 10 µM of the synthesized compound or DMSO (vehicle) for 2 hours.
Step 2: Thermal Gradient. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Step 3: Lysis and Detection. Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins. Run the soluble supernatant on an SDS-PAGE gel and Western blot for p53 and GAPDH.
Self-Validating Causality: The ligand binding thermodynamically stabilizes mutant p53, shifting its melting temperature (
Tm
) higher. Critical Control: GAPDH must be blotted alongside p53. If the
Tm
of GAPDH also shifts, the compound is a non-specific protein denaturant. A valid p53 restorer will shift only the p53 curve.
Step 1: Plating. Seed HCT116
p53+/+
(Wild-Type), HCT116
p53−/−
(Null), and SW480 (Mutant p53 R273H) cells in 96-well plates.
Step 2: Dosing. Treat with a dose-response gradient of the synthesized compound (0.1 µM to 50 µM) for 72 hours.
Step 3: Viability Measurement. Add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability. Calculate the
IC50
.
Self-Validating Causality: A true p53-restoring drug derived from this scaffold will selectively induce apoptosis in SW480 cells. It should exhibit a significantly higher
IC50
(lower toxicity) in HCT116
p53+/+
cells and be nearly inactive in HCT116
p53−/−
cells. If the compound kills the p53-null cells, the toxicity is off-target and independent of p53 restoration.
Fig 2: Mechanism of mutant p53 rescue by sulfonamide derivatives in cancer cells.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of a successful small molecule synthesized using the 3-Methoxy-4-nitrobenzene-1-sulfonamide scaffold, demonstrating the required selectivity and target engagement metrics.
Cell Line
p53 Status
CETSA
ΔTm
(°C)
Viability
IC50
(µM)
p21 mRNA Fold Induction
Interpretation
SW480
Mutant (R273H)
+ 4.2 °C
1.2 µM
8.5x
Strong target engagement & selective toxicity.
MiaPaCa-2
Mutant (R282W)
+ 3.8 °C
1.8 µM
7.2x
Strong target engagement & selective toxicity.
HCT116
Wild-Type (WT)
+ 0.5 °C
> 25.0 µM
1.2x
Minimal effect on WT p53; demonstrates therapeutic window.
HCT116
Null (
p53−/−
)
N/A
> 50.0 µM
1.0x
No toxicity in absence of target; confirms on-target mechanism.
Table 1: Comparative Analysis of p53 Target Engagement and Viability for Sulfonamide Derivatives.
References
Title: METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION (WO2021061643A1)
Title: Methods for treating cancer (WO2024086809A1)
Technical Support Center: Recrystallization of 3-Methoxy-4-nitrobenzene-1-sulfonamide
This guide provides in-depth technical support for the recrystallization of 3-Methoxy-4-nitrobenzene-1-sulfonamide. It is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for the recrystallization of 3-Methoxy-4-nitrobenzene-1-sulfonamide. It is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical purification step. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure both high purity and yield.
This section addresses common challenges encountered during the recrystallization of 3-Methoxy-4-nitrobenzene-1-sulfonamide and related aromatic sulfonamides.
Q1: What is the best solvent for recrystallizing 3-Methoxy-4-nitrobenzene-1-sulfonamide?
A1: There is no universal "best" solvent, as the ideal choice depends on the impurity profile of your crude product. However, a good starting point for many sulfonamides, including 3-Methoxy-4-nitrobenzene-1-sulfonamide, is a mixed solvent system. Ethanol-water or isopropanol-water mixtures are often effective. The principle of a good recrystallization solvent is that the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[1]
Solvent Selection Strategy:
Polarity Matching: 3-Methoxy-4-nitrobenzene-1-sulfonamide is a polar molecule. Therefore, polar solvents will be the most effective.
Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature but excellent solubility when heated.
Mixed Solvents: If a single solvent does not provide the desired solubility profile, a mixed solvent system is an excellent alternative. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q2: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[2] This is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or if the crude material is highly impure.[2]
Solutions:
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization.
Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or adjust the ratio of your mixed solvent system.
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.
Q3: I'm getting a very low yield of my recrystallized product. Why?
A3: Low recovery is a frequent issue in recrystallization and can be attributed to several factors:
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for poor yield.[2] A significant portion of the product will remain in the mother liquor upon cooling. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel. To prevent this, use pre-heated glassware for the filtration and perform the step as quickly as possible.
Inappropriate Solvent Choice: If the compound has a relatively high solubility in the chosen solvent even at low temperatures, a significant amount will be lost in the filtrate.
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of your product.
Q4: No crystals are forming, even after the solution has cooled completely. What should I do?
A4: The absence of crystal formation is typically due to one of two reasons:
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility, but crystallization has not been initiated.
Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure sulfonamide.
Too Much Solvent: As with low yield, if too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[2]
Solution: Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Allow it to cool again.
Q5: My final product is still colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by using activated charcoal.
Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal.[3] Swirl the flask and gently reheat it to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal by performing a hot gravity filtration before allowing the solution to cool.[3] Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.
Caption: A troubleshooting workflow for the recrystallization of 3-Methoxy-4-nitrobenzene-1-sulfonamide.
Experimental Protocol: Recrystallization from a Mixed Solvent System (Isopropanol-Water)
This protocol provides a general methodology that can be optimized for your specific needs.
Materials:
Crude 3-Methoxy-4-nitrobenzene-1-sulfonamide
Isopropanol
Deionized Water
Activated Charcoal (optional)
Erlenmeyer flasks
Heating mantle or hot plate
Buchner funnel and filter flask
Filter paper
Procedure:
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. In a separate flask, heat your primary solvent (isopropanol). Add the hot isopropanol to the crude solid in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal.[3] Reheat the mixture to boiling for a few minutes.
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.
Addition of Anti-Solvent: Heat deionized water (the anti-solvent) and add it dropwise to the hot isopropanol solution until you observe persistent cloudiness. Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of an ice-cold isopropanol-water mixture to remove any remaining soluble impurities.[4]
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
Solvent Properties for Recrystallization
The choice of solvent is critical for successful recrystallization. The following table summarizes the properties of common solvents used for the purification of polar organic compounds.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.1
Highly polar, excellent for many polar compounds.
Ethanol
78.4
24.5
Good general-purpose polar protic solvent.
Isopropanol
82.6
19.9
Often used in combination with water for sulfonamides.
Methanol
64.7
32.7
Very polar, but its low boiling point can be a disadvantage.
Acetone
56
20.7
Good solvent, but its volatility requires careful handling.
Ethyl Acetate
77.1
6.0
Medium polarity, useful for a wide range of compounds.
Visualization of the Recrystallization Process
Caption: The principle of recrystallization: desired compound crystallizes upon cooling while impurities remain dissolved.
References
Purification of Sulfanilamide by Crystallization. (n.d.). Scribd. Retrieved March 20, 2026, from [Link]
Gudel, V. (1957). Sulfonamide purification process. (U.S. Patent No. 2,777,844). U.S.
Fukuyama, T., & Kan, T. (2001). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 223.
Purification of sulfonic acids. (1970). (U.S. Patent No. 3,496,224). U.S.
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved March 20, 2026, from [Link]
Smith, A. B., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 20, 2026, from [Link]
Problems with Recrystallisations. (n.d.). University of York. Retrieved March 20, 2026, from [Link]
Single-solvent recrystallisation. (n.d.). University of York. Retrieved March 20, 2026, from [Link]
Technical Support Center: Scale-Up Troubleshooting for 3-Methoxy-4-nitrobenzene-1-sulfonamide Synthesis
Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-methoxy-4-nitrobenzene-1-sulfonami...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-methoxy-4-nitrobenzene-1-sulfonamide . Transitioning this synthesis from the bench to the pilot plant introduces significant thermal, kinetic, and mass-transfer challenges. This portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high yield and purity.
Process Overview & Critical Control Points
The standard synthetic route involves a two-step sequence: the chlorosulfonation of a protected anisole derivative (e.g., 2-nitroanisole) followed by amidation with ammonia .
Figure 1: Two-step synthetic workflow for 3-methoxy-4-nitrobenzene-1-sulfonamide.
Module A: Chlorosulfonation Scale-Up FAQs
Q1: During the chlorosulfonation step, we observe significant formation of a diaryl sulfone byproduct. How can we minimize this?Causality & Solution: Diaryl sulfone formation occurs when the newly synthesized sulfonyl chloride reacts with unreacted starting material via a Friedel-Crafts-type sulfonylation. To suppress this competing bimolecular reaction, you must maintain a high molar excess of chlorosulfonic acid (typically 4.0 – 5.0 equivalents). The excess acid acts as both the reagent and the solvent, diluting the intermediate and favoring the formation of the sulfonyl chloride. Strictly maintain the internal temperature between 0 °C and 20 °C.
Q2: Quenching the chlorosulfonation mixture into ice water causes severe exotherms and yield loss. What is the standard protocol?Causality & Solution: The reaction of excess chlorosulfonic acid with water is violently exothermic, releasing massive volumes of HCl and SO₂ gases. If the localized temperature spikes above 25 °C during the quench, the sulfonyl chloride rapidly hydrolyzes into a sulfonic acid byproduct.
Solution: Employ a reverse quench . Add the reaction mixture dropwise into a vigorously stirred, large-volume mixture of crushed ice and water. Ensure the reactor jacket is set to maximum cooling, and pause the addition if the internal temperature exceeds 5 °C.
Module B: Amination Scale-Up FAQs
Q3: We are using 25% aqueous ammonia and THF, but our yield is inconsistent and LC-MS shows high levels of sulfonic acid. Why?Causality & Solution: This is a classic competing kinetics issue. The sulfonyl chloride can react with NH₃ (the desired amination) or H₂O (undesired hydrolysis). Aqueous ammonia introduces a massive molar excess of water. If mixing (mass transfer) is poor, the lipophilic sulfonyl chloride dissolved in THF reacts with water at the biphasic interface instead of the ammonia .
Solution: Ensure high-shear mechanical mixing (avoid magnetic stir bars at scale). Add the sulfonyl chloride solution dropwise to a pre-chilled (0 °C) aqueous ammonia/THF mixture so that NH₃ is always in vast stoichiometric excess.
Figure 2: Competing kinetic pathways during the amination of the sulfonyl chloride.
Q4: Can we use anhydrous ammonia gas (NH₃) instead of aqueous ammonia to completely avoid hydrolysis?Causality & Solution: Yes. Using anhydrous NH₃ gas in a dry solvent (like DCM or THF) eliminates water, completely shutting down the hydrolysis pathway. However, this introduces a mechanical challenge: the byproduct is solid ammonium chloride (NH₄Cl), which precipitates rapidly and can cause severe slurry thickening. If using NH₃ gas, ensure your reactor is equipped with a heavy-duty anchor or pitched-blade impeller to prevent the agitator from stalling.
This step-by-step methodology is adapted from validated pharmaceutical patent literature for high-yield amination . It includes built-in validation checks to ensure process integrity.
Equipment: 5 L Jacketed glass reactor equipped with an overhead mechanical stirrer, internal thermocouple, and nitrogen inlet.
Preparation of Amine Base: Charge the reactor with 25% aqueous NH₃·H₂O (800 mL) and Tetrahydrofuran (THF) (800 mL).
Thermal Equilibration: Set the chiller to -5 °C. Initiate high-shear agitation (e.g., 400–600 RPM) and cool the mixture until the internal thermocouple reads 0 °C.
Substrate Dissolution: In a separate vessel, dissolve 3-methoxy-4-nitrobenzenesulfonyl chloride (90.0 g, 358 mmol, 1.0 equiv) in anhydrous THF (50 mL). Validation Check: The solution must be clear; any cloudiness indicates premature hydrolysis.
Controlled Addition: Add the sulfonyl chloride solution dropwise to the reactor over 1.5 to 2 hours.
Critical Parameter: Monitor the internal thermocouple. Do not allow the temperature to exceed 5 °C. Pause addition if necessary.
Reaction Maturation: Once addition is complete, stir the mixture for 5 minutes at 0 °C, then adjust the jacket to 20 °C. Allow the reaction to warm to room temperature and stir for 1 hour.
Isolation: Concentrate the mixture under reduced pressure to remove the THF. The product will precipitate from the remaining aqueous layer. Filter the yellow solid, wash with ice-cold water (3 × 100 mL), and dry under vacuum at 45 °C to afford 3-methoxy-4-nitrobenzene-1-sulfonamide.
Quantitative Data & Impurity Profiling
The following table summarizes the scale-up parameters and their direct impact on Critical Quality Attributes (CQAs) during the amination step.
Parameter / Metric
Bench Scale (1 g)
Pilot Scale (100 g)
Critical Quality Attribute (CQA) Impact
Addition Temp
0 °C
0 – 5 °C
Exceeding 5 °C increases sulfonic acid hydrolysis by ~15%.
NH₃ Equivalents
10 eq
15 eq
Excess required to neutralize HCl and drive reaction kinetics.
Agitation Speed
250 RPM (Magnetic)
600 RPM (Overhead)
High shear is mandatory to overcome biphasic mass transfer limits.
Yield
96.3%
92.1%
Slight drop at scale due to reactor wall holdup and transfer loss.
Sulfonic Acid Impurity
< 1.0%
2.5%
Monitored via LC-MS; strictly controlled by temperature and mixing.
References
Methods for treating cancer (WO2024086809A1). Google Patents.
METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION (WO2021061643A1). Google Patents.
Troubleshooting
Technical Support Center: Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide. Here, we address common side reactions and prov...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide. Here, we address common side reactions and provide practical troubleshooting advice in a question-and-answer format to help you navigate the complexities of this multi-step synthesis, improve your yield, and ensure the purity of your final product.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is dedicated to resolving specific issues you may encounter during the synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide. Each question addresses a common problem, outlines the probable causes rooted in side reactions, and provides actionable solutions.
Q1: My yield of 4-methoxybenzene-1-sulfonyl chloride is significantly lower than expected, and the product is difficult to purify. What could be the issue?
A1: Low yields and purification difficulties at this stage often stem from side reactions during the initial sulfonation of anisole. The primary culprits are the formation of undesired isomers, di-substituted products, and sulfones.
Probable Causes and Solutions:
Formation of ortho-isomer and Di-sulfonation: The sulfonation of anisole is a classic electrophilic aromatic substitution. While the para product, 4-methoxybenzenesulfonic acid, is favored, the ortho isomer is also formed. Under harsh conditions (e.g., high temperature, high concentration of sulfonating agent), di-sulfonation can occur, leading to 4-methoxybenzene-1,3-disulfonic acid.
Solution: To favor mono-sulfonation at the para position, it is crucial to control the reaction temperature, keeping it low initially, and to use a moderate excess of the sulfonating agent.
Sulfone Formation: A significant side reaction in aromatic sulfonation is the formation of sulfones, which can be challenging to remove.
Solution: To minimize sulfone formation, consider carrying out the reaction in the presence of a sulfone inhibitor like an alkali metal sulfite.
Hydrolysis of the Sulfonyl Chloride: The intermediate 4-methoxybenzene-1-sulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, especially during workup.
Solution: Ensure all glassware is scrupulously dry and perform the workup at low temperatures, minimizing contact time with aqueous solutions.
Q2: After nitration of 4-methoxybenzene-1-sulfonyl chloride, I have a mixture of products that are difficult to separate. How can I identify and deal with these isomeric impurities?
A2: The presence of multiple isomers after nitration is a common challenge due to the directing effects of the substituents on the benzene ring. The methoxy group is an ortho, para-director, while the sulfonyl chloride group is a meta-director. This leads to the formation of the desired 3-nitro isomer, along with other constitutional isomers.
Directing Effects in Nitration:
Substituent
Directing Effect
Methoxy (-OCH₃)
ortho, para (activating)
Sulfonyl Chloride (-SO₂Cl)
meta (deactivating)
This combination of directing effects will primarily yield the desired 3-methoxy-4-nitrobenzene-1-sulfonyl chloride . However, other isomers are possible:
2-nitro-4-methoxybenzene-1-sulfonyl chloride: Nitration ortho to the methoxy group.
Other minor isomers: Depending on the reaction conditions, small amounts of other isomers may also form.
Troubleshooting Isomer Formation:
Reaction Conditions: The ratio of nitric acid to sulfuric acid and the reaction temperature can influence the isomer distribution. Milder nitrating conditions can sometimes improve selectivity.
Purification:
Recrystallization: This is often the first line of defense for purifying the desired isomer. Experiment with different solvent systems, such as isopropanol/water mixtures, to find optimal conditions for selective crystallization.
Column Chromatography: For isomers with close polarities, column chromatography is a powerful tool. A phenyl-hexyl or pentafluorophenyl (PFP) column can be effective for separating positional isomers of aromatic compounds due to π-π interactions.
Q3: The final amidation step to form the sulfonamide is sluggish, or I'm observing unexpected byproducts. What are the likely causes?
A3: The amidation of the sulfonyl chloride with an amine source, typically ammonia, can be hampered by steric hindrance and can lead to side reactions, especially with a nitro-substituted aromatic ring.
Potential Issues and Solutions:
Slow Reaction Rate: The presence of substituents on the ring can sterically hinder the approach of the amine to the sulfonyl chloride.
Solution: If the reaction is slow at room temperature, consider gentle heating. However, be mindful that higher temperatures can also promote side reactions. Using a more nucleophilic amine source or a catalyst like 4-dimethylaminopyridine (DMAP) can also accelerate the reaction, though DMAP is more commonly used with less reactive amines than ammonia.
Di-sulfonylation: If you are using a primary amine other than ammonia, there is a possibility of di-sulfonylation, where two sulfonyl chloride molecules react with one amine molecule.
Solution: Use a slight excess of the amine to favor the mono-sulfonated product.
Side Reactions Involving the Nitro Group: While less common under standard amidation conditions, highly reactive nucleophiles or harsh basic conditions could potentially interact with the nitro group.
Solution: Maintain mild reaction conditions and avoid strong, non-nucleophilic bases if possible. The reaction of sulfonyl chlorides with ammonia is typically performed in a suitable solvent without the need for a strong base.
Frequently Asked Questions (FAQs)
Q: What is the overall synthetic pathway for 3-Methoxy-4-nitrobenzene-1-sulfonamide?
A: The synthesis is a multi-step process that can be visualized as follows:
A typical synthetic route for 3-Methoxy-4-nitrobenzene-1-sulfonamide.
Q: What are the critical control parameters for each step to minimize side reactions?
A: Careful control of reaction conditions is paramount for a successful synthesis. The following table summarizes key parameters:
Reaction Step
Critical Parameters
Rationale for Control
Sulfonation
Temperature, Concentration of Sulfonating Agent
To prevent di-sulfonation and minimize the formation of the ortho-isomer.
Chlorination
Anhydrous Conditions, Temperature
To prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.
Nitration
Temperature, Ratio of Nitric to Sulfuric Acid
To control the rate of reaction and influence the isomer distribution.
Amidation
Temperature, Stoichiometry of Amine
To prevent side reactions and, in the case of primary amines, di-sulfonylation.
Q: What is the best approach for purifying the final product, 3-Methoxy-4-nitrobenzene-1-sulfonamide?
A: A combination of techniques is often necessary to achieve high purity.
Initial Workup: After the amidation reaction, a standard aqueous workup is typically performed to remove any inorganic salts and unreacted starting materials.
Recrystallization: This is a powerful technique for purifying solid sulfonamides. A good starting point is to try a mixed solvent system, such as ethanol/water or isopropanol/water. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
Column Chromatography: If recrystallization does not provide the desired purity, especially if isomeric impurities are present, column chromatography is the next step.
Stationary Phase: Silica gel is the most common choice.
Mobile Phase: A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC). For challenging separations of isomers, consider specialized columns with phenyl or other aromatic stationary phases to leverage π-π interactions.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4-Methoxybenzene-1-sulfonyl chloride
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, place anisole.
Sulfonation: Cool the flask in an ice-salt bath. Slowly add chlorosulfonic acid dropwise, maintaining a low internal temperature.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature. Monitor the progress by TLC or HPLC.
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 4-methoxybenzene-1-sulfonyl chloride will precipitate as a solid.
Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 2: Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
Reaction Setup: In a round-bottom flask, dissolve the 4-methoxybenzene-1-sulfonyl chloride in concentrated sulfuric acid and cool the mixture in an ice bath.
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not rise significantly.
Reaction Monitoring: Stir the reaction mixture at a low temperature and monitor its progress by TLC or HPLC.
Workup: Once the reaction is complete, pour the mixture onto crushed ice. The nitrated product will precipitate.
Isolation: Collect the solid by filtration, wash with cold water, and dry.
Protocol 3: Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide
Reaction Setup: Dissolve the 3-methoxy-4-nitrobenzene-1-sulfonyl chloride in a suitable solvent, such as THF or acetone.
Amidation: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonia in a suitable solvent dropwise.
Reaction Monitoring: Stir the reaction and monitor for the disappearance of the starting sulfonyl chloride by TLC or HPLC.
Workup: After the reaction is complete, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove any ammonium salts.
Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Visualizing Side Reactions
The following diagram illustrates the main reaction pathway and the formation of key side products during the synthesis.
Key side reactions in the synthesis of the sulfonamide precursor.
By understanding these potential side reactions and implementing the appropriate control and purification strategies, you can significantly improve the outcome of your synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide.
References
Robin, M., & Schulte, S. R. (1974). Method of inhibiting sulfone formation in sulfonations. U.S. Patent No. 3,789,067. Washington, DC: U.S.
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-butyl-3-nitro-4-(phenylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
Fath, V. et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Pharmaceuticals, 16(5), 748.
Cerfontain, H. (1985).
Spillane, W. J. (Ed.). (2005). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
Kim, D. Y., & Walsh, P. J. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Tetrahedron Letters, 69, 152935.
Johnson, A. W., & Winter, M. (1975). Direct Nitration of Tetraphenylporphyrin. Chemistry and Industry (London), 351.
Roblin, R. O., & Williams, J. H. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(12), 2155-2162.
"orthocresol". (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Retrieved from [Link]
"Aromatic_Ring". (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation? Reddit. Retrieved from [Link]
Smith, J. D., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
Cerfontain, H., et al. (1985). Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in
Optimization
stability of 3-Methoxy-4-nitrobenzene-1-sulfonamide under different conditions
Technical Support Center: 3-Methoxy-4-nitrobenzene-1-sulfonamide Welcome to the technical support center for 3-Methoxy-4-nitrobenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-Methoxy-4-nitrobenzene-1-sulfonamide
Welcome to the technical support center for 3-Methoxy-4-nitrobenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 3-Methoxy-4-nitrobenzene-1-sulfonamide, providing potential causes and actionable solutions.
Q1: I'm observing a gradual decrease in the purity of my solid compound over time, even when stored in the dark at room temperature. What could be the cause?
Possible Cause: While generally stable as a solid, 3-Methoxy-4-nitrobenzene-1-sulfonamide can be susceptible to thermal degradation, especially if exposed to elevated temperatures during storage or transport. The presence of impurities can also catalyze degradation.
Recommended Solution:
Verify Storage Conditions: Ensure the compound is stored in a cool, dry place. For long-term storage, consider refrigeration (2-8 °C).
Purity Analysis: Re-evaluate the purity of your starting material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Thermal Stress Test: To confirm thermal sensitivity, perform a small-scale thermal stress test by subjecting a sample to elevated temperatures (e.g., 60°C) for a defined period and monitoring for degradation.
Q2: My stock solution of 3-Methoxy-4-nitrobenzene-1-sulfonamide in an aqueous buffer is showing new peaks in the HPLC chromatogram after a few days. Why is this happening?
Possible Cause: The sulfonamide functional group is susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote the cleavage of the sulfonamide bond.
Recommended Solution:
pH Monitoring: Measure the pH of your stock solution. For optimal stability, it is advisable to maintain a pH close to neutral.
Fresh Solutions: Prepare fresh stock solutions for your experiments whenever possible, especially for quantitative studies.
Forced Hydrolysis Study: To understand the degradation profile, perform a forced hydrolysis study by dissolving the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Analyze the samples at different time points to identify the degradation products. This will help in developing a stability-indicating analytical method.
Q3: I left my samples on the benchtop exposed to ambient light, and now I see a significant loss of the parent compound. Is 3-Methoxy-4-nitrobenzene-1-sulfonamide light-sensitive?
Possible Cause: Yes, nitroaromatic compounds are known to be susceptible to photodegradation.[1] The nitro group can absorb UV light, leading to the formation of reactive species that can cause the molecule to degrade.[2]
Recommended Solution:
Protect from Light: Always store both solid samples and solutions of 3-Methoxy-4-nitrobenzene-1-sulfonamide in amber-colored containers or wrapped in aluminum foil to protect them from light.
Photostability Testing: Conduct a formal photostability study as per ICH Q1B guidelines.[3] This involves exposing the compound to a controlled light source and comparing its degradation to a dark control.
Q4: I'm performing an oxidation reaction and notice that my starting material, 3-Methoxy-4-nitrobenzene-1-sulfonamide, is also degrading. Is it susceptible to oxidation?
Possible Cause: While the nitroaromatic ring is generally resistant to oxidation due to the electron-withdrawing nature of the nitro group, the sulfonamide group and the methoxy group can be susceptible to certain oxidizing agents.[4]
Recommended Solution:
Choice of Oxidant: If possible, select a milder or more specific oxidizing agent for your desired transformation.
Control Experiment: Run a control experiment with 3-Methoxy-4-nitrobenzene-1-sulfonamide and the oxidizing agent (without other reactants) to quantify its degradation rate under your reaction conditions.
Forced Oxidation Study: To characterize the degradation products, perform a forced oxidation study using an agent like hydrogen peroxide. This will help you to identify and track any oxidative degradants in your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Methoxy-4-nitrobenzene-1-sulfonamide?
For solid-state storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is advisable. Solutions should be prepared fresh and protected from light.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways are expected to be:
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, particularly under acidic or basic conditions, to yield 3-methoxy-4-nitrobenzenesulfonic acid and ammonia.[5]
Photodegradation: Reactions involving the nitro group upon exposure to UV light.[1] This can lead to complex degradation products.
Thermal Degradation: Decomposition at elevated temperatures, the pathway for which would need to be determined experimentally.
Q3: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products. To develop such a method, typically using HPLC, you should perform forced degradation studies.[6][7] The goal is to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate its potential degradation products.[8] The analytical method should then be developed and validated to ensure that these degradation products are well-separated from the parent peak and from each other.
Q4: In which solvents is 3-Methoxy-4-nitrobenzene-1-sulfonamide most stable?
Aprotic solvents are generally preferred for stock solutions to minimize the risk of hydrolysis. However, the choice of solvent will depend on the specific experimental requirements. If aqueous solutions are necessary, it is best to use a neutral pH buffer and to prepare the solutions fresh.
Experimental Protocols & Data
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 3-Methoxy-4-nitrobenzene-1-sulfonamide to identify potential degradation products and establish a stability-indicating analytical method.[6]
Objective: To assess the stability of 3-Methoxy-4-nitrobenzene-1-sulfonamide under various stress conditions as mandated by ICH guidelines.[7]
Preparation of Stock Solution: Prepare a stock solution of 3-Methoxy-4-nitrobenzene-1-sulfonamide in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
Acid Hydrolysis:
Mix a portion of the stock solution with 0.1 M HCl.
Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis:
Mix a portion of the stock solution with 0.1 M NaOH.
Keep at room temperature for a specified time (e.g., 2, 6, 12, 24 hours).
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation:
Mix a portion of the stock solution with 3% H₂O₂.
Keep at room temperature for a specified time, protected from light.
Sample at various time points and dilute for HPLC analysis.
Thermal Degradation:
Place the solid compound in an oven at a high temperature (e.g., 80°C).
Sample at various time points, dissolve in a suitable solvent, and dilute for HPLC analysis.
Photolytic Degradation:
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200-watt hours/square meter).[3]
Keep a control sample in the dark at the same temperature.
Analyze both samples by HPLC.
Analysis: Analyze all samples using a developed HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis of the parent peak should be performed.
Summary of Expected Stability
Condition
Stability of 3-Methoxy-4-nitrobenzene-1-sulfonamide
Likely Degradation Pathway
Acidic (pH < 4)
Low
Hydrolysis of the sulfonamide bond
Neutral (pH 6-8)
High
Minimal degradation
Basic (pH > 9)
Moderate to Low
Hydrolysis of the sulfonamide bond
Oxidative (e.g., H₂O₂)
Moderate
Oxidation of the sulfonamide or methoxy group
Thermal (Solid, >60°C)
Moderate to Low
Thermal decomposition
Photolytic (UV/Vis light)
Low
Photodegradation involving the nitro group
This table is a qualitative summary based on the known chemistry of sulfonamides and nitroaromatic compounds.
Visualizations
Proposed Degradation Pathways
Caption: Plausible degradation pathways for 3-Methoxy-4-nitrobenzene-1-sulfonamide.
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
References
Benchchem. (2025). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
ResolveMass Laboratories. (2026, February 15).
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH.
Ju, H., & Zuo, Y. (2011).
Journal of Pharmaceutical Sciences. (1979).
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH.
Bairán, G., & Chávez-Bravo, E. (2020).
BioProcess International. (2014).
Journal of Hazardous Materials. (2023).
ResearchGate. (n.d.).
Benchchem. (2025).
PubMed. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures.
ResearchGate. (n.d.).
MedCrave online. (2016, December 14).
Benchchem. (2025). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
MDPI. (2022, June 29).
ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
Journal of the Chemical Society, Perkin Transactions 2. (2002). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.
Benchchem. (2025).
SciSpace. (2016, December 14).
PubMed. (2023, July 20). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity.
SGS Singapore. (n.d.).
PMC. (2017).
ResearchGate. (n.d.). State-of-the-art of benzenesulfonamide protecting groups.
Scribd. (2025, December 14). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.
Research Journal of Pharmacy and Technology. (2018).
ResearchGate. (2017, April 15). (PDF)
Benchchem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. Benchchem.
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
ChemRxiv. (2025, November 21). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.
Benchchem. (n.d.). Deprotection of Nitrophenylsulfonyl (Nosyl)
Michael Pittelkow. (n.d.).
ResearchGate. (2025, August 6). The Synthesis and Acid-Catalyzed Hydrolysis of N-(4-Substitutedphenyl)-O-Benzenedisulfonimides.
ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde.
Benchchem. (n.d.).
ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
ResearchGate. (n.d.). The photocatalytic degradation of amino and nitro substituted stilbenesulfonic acids by TiO2/UV and Fe2+/H2O2/UV under aqueous conditions.
Journal of the Chemical Society, Chemical Communications. (n.d.).
PMC. (2024, June 18).
MDPI. (2021, December 22).
Applied and Environmental Microbiology. (1993). Biodegradation of mixtures of substituted benzenes by Pseudomonas sp. strain JS150.
Organic Chemistry Portal. (2017).
Chemguide. (n.d.). the hydrolysis of amides.
Chem-Station. (n.d.). Nitrile to Acid - Common Conditions.
PMC. (2023, April 3). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex.
RSC Advances. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.
A Senior Application Scientist's Guide to the Comparative Analysis of 3-Methoxy-4-nitrobenzene-1-sulfonamide and Its Positional Isomers
Introduction: The Criticality of Isomeric Purity in Research and Development In the landscape of chemical research and pharmaceutical development, the precise identification and characterization of molecular structures a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Isomeric Purity in Research and Development
In the landscape of chemical research and pharmaceutical development, the precise identification and characterization of molecular structures are paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold—often exhibit vastly different physicochemical properties, spectroscopic signatures, and biological activities. A seemingly minor shift in a functional group can dramatically alter a molecule's interaction with a biological target, its metabolic stability, or its crystalline structure.
This guide provides an in-depth comparative analysis of 3-Methoxy-4-nitrobenzene-1-sulfonamide and two of its key positional isomers: 4-Methoxy-3-nitrobenzene-1-sulfonamide and 2-Methoxy-5-nitrobenzene-1-sulfonamide. For researchers, scientists, and drug development professionals, understanding the distinct characteristics of these isomers is crucial for ensuring the purity of synthetic intermediates, accurately interpreting experimental results, and establishing robust structure-activity relationships (SAR). We will dissect their synthesis, compare their analytical fingerprints using modern spectroscopic and chromatographic techniques, and explore their solid-state structural nuances through the lens of X-ray crystallography. This document serves as both a practical reference and a technical dissertation on why, in the world of molecules, position is everything.
Molecular Overview: Structures and Fundamental Properties
The three isomers under review are all derivatives of benzene-1-sulfonamide, featuring a methoxy group and a nitro group at different positions. These substitutions create distinct electronic and steric environments on the aromatic ring, which are the root cause of their differing properties.
Caption: Chemical structures of the three primary isomers.
The electronic influence of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups dictates the chemical behavior and spectroscopic properties of each isomer.
The synthesis of these isomers typically follows a convergent strategy involving the reaction of a substituted benzenesulfonyl chloride with an amine source, often ammonia. The key to synthesizing a specific isomer lies in the selection of the appropriately substituted starting material. For instance, the synthesis of N-aryl substituted analogs provides a clear and adaptable template for these compounds.[5]
The general approach involves the reaction of a specific methoxy-nitrobenzenesulfonyl chloride intermediate with ammonia or a protected amine equivalent. The challenge lies in the regioselective synthesis of the sulfonyl chloride precursor, which is usually achieved through chlorosulfonation of the corresponding methoxy-nitrobenzene.
Caption: Generalized synthetic workflow for nitro-methoxy-benzenesulfonamides.
Exemplary Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
This protocol, adapted from the synthesis of structurally related compounds, illustrates the core methodology.[5] The synthesis of the title compounds would follow a similar procedure, substituting p-anisidine with aqueous ammonia.
Reaction Setup: To a 250 mL Erlenmeyer flask, add the appropriate nitrobenzenesulfonyl chloride isomer (10.0 mmol) and 50 mL of deionized water.
Base Addition: Add 10 mL of 1 M sodium carbonate (Na₂CO₃) solution to the flask. This will serve to neutralize the HCl byproduct generated during the reaction.
Nucleophilic Attack: Cool the mixture in an ice bath. Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (approx. 12 mmol) dropwise while stirring vigorously. The sulfonamide nitrogen acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.
Reaction Progression: Allow the mixture to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Precipitation & Isolation: Upon completion, acidify the reaction mixture with 1 M HCl until the pH is acidic. The sulfonamide product, being less soluble in acidic aqueous media, will precipitate out.
Purification: Collect the solid product by suction filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity crystals.
Causality Behind Experimental Choices:
Aqueous Sodium Carbonate: Using a biphasic system with a base is a common and effective method for sulfonamide synthesis. The base neutralizes the HCl formed, driving the reaction to completion and preventing protonation of the ammonia.[5]
Recrystallization: This is a critical final step. The subtle differences in polarity and crystal packing among isomers can be exploited by carefully selecting a recrystallization solvent to selectively crystallize the desired product, leaving impurities (including other isomers) in the mother liquor.
Spectroscopic and Chromatographic Differentiation
The most reliable way to distinguish between these isomers is through a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for identifying positional isomers. The chemical shift (δ) and splitting patterns of the aromatic protons are unique fingerprints for each substitution pattern.
¹H NMR: The electron-donating methoxy group shields nearby protons (shifting them upfield), while the electron-withdrawing nitro and sulfonamide groups deshield them (shifting them downfield). The effect is most pronounced for protons in the ortho and para positions relative to a given substituent.[6]
Predicted ¹H NMR Aromatic Signals:
Isomer
Proton H-2
Proton H-3
Proton H-4
Proton H-5
Proton H-6
Methoxy (-OCH₃)
3-MeO-4-NO₂
Deshielded (d)
-
-
Shielded (dd)
Deshielded (d)
~3.9-4.1 ppm (s)
4-MeO-3-NO₂
Highly Deshielded (d)
-
-
Shielded (d)
Deshielded (dd)
~3.9-4.1 ppm (s)
2-MeO-5-NO₂
-
Deshielded (d)
Deshielded (dd)
-
Shielded (d)
~3.9-4.1 ppm (s)
Note: Predictions are based on standard substituent effects. d = doublet, dd = doublet of doublets, s = singlet.
¹³C NMR: The trends in ¹³C NMR are also distinct. The carbon atom directly attached to the electron-donating methoxy group will be shielded, while carbons attached to the electron-withdrawing groups will be deshielded. The ipso-carbon (attached to the substituent) of the nitro group is typically found significantly downfield.
Protocol: Acquiring ¹³C NMR Spectra
Sample Preparation: Dissolve 10-50 mg of the purified sulfonamide isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice due to its excellent solubilizing power for polar compounds.
Instrument Setup:
Spectrometer: Use a spectrometer with a minimum field strength of 300 MHz.
Pulse Angle: A 30-45 degree pulse angle is typically used to optimize signal acquisition time.
Acquisition Time: Set an appropriate acquisition time (e.g., 1-2 seconds).
Relaxation Delay: A relaxation delay of 2-5 seconds is standard.
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.
Spectral Width: A spectral width of ~220-250 ppm is sufficient for most organic molecules.
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform Fourier transformation to obtain the final spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of a sample and for separating mixtures of isomers. Due to their polarity, a reverse-phase method is highly effective.
The retention time of each isomer will depend on its overall polarity. While all three isomers have the same functional groups, their geometric arrangement affects the molecular dipole moment and accessibility for interaction with the stationary phase. Generally, more polar compounds elute earlier in a reverse-phase system.
Protocol: Isomer Separation by Reverse-Phase HPLC
This protocol provides a starting point for method development.[7][8]
Instrumentation: An HPLC system equipped with a UV-Vis or Photo-Diode Array (PDA) detector.
Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 4-5 µm particle size) is a robust choice.[7]
Mobile Phase:
Solvent A: 0.05% Trifluoroacetic Acid (TFA) or formic acid in water. The acid helps to sharpen peaks by suppressing the ionization of any residual acidic or basic sites.[7]
Solvent B: Acetonitrile or Methanol.
Elution Program: A gradient elution is recommended to ensure good separation.
Start with a higher percentage of aqueous phase (e.g., 85% A) and gradually increase the organic phase (e.g., ramp to 80% B over 20 minutes).
Detection Wavelength: Monitor at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 265 nm.[8]
Sample Preparation: Prepare a stock solution of the sample(s) at ~1 mg/mL in the mobile phase or a compatible solvent like acetonitrile. Dilute to a working concentration of ~5-10 µg/mL.
Caption: A typical workflow for the HPLC analysis of sulfonamide isomers.
Structural Elucidation via X-ray Crystallography
While NMR provides the connectivity of a molecule, single-crystal X-ray crystallography reveals its exact three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is the definitive method for distinguishing isomers when suitable crystals can be grown.
The position of the functional groups profoundly impacts how the molecules pack in a crystal lattice. This is primarily governed by the formation of hydrogen bonds and other noncovalent interactions.[9][10] For sulfonamides, the N-H protons are excellent hydrogen bond donors, and the oxygens of the sulfonamide and nitro groups are strong acceptors.[5]
A study on the N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers demonstrated that the position of the nitro group significantly affects the hydrogen bonding network.[5][11]
In some isomers, the sulfonamide N-H forms hydrogen bonds with a sulfonamide oxygen of a neighboring molecule, creating chains or sheets.
In other isomers, steric hindrance from an ortho-nitro group can twist the sulfonamide or nitro group out of the plane of the benzene ring, disrupting planarity and leading to different packing motifs.[11]
The methoxy oxygen can also act as a hydrogen bond acceptor, leading to further structural diversity.[5]
These differences in crystal packing directly influence physical properties like melting point and solubility.
Protocol: Crystallization and X-ray Diffraction
Crystal Growth: Obtaining single crystals suitable for X-ray diffraction is the most critical and often challenging step.
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetone) to form a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days.
Solvent Diffusion: Create a layered system where a solvent in which the compound is soluble (e.g., acetone) is carefully layered with an anti-solvent in which it is insoluble (e.g., hexane). Crystals may form at the interface over time.[5]
Data Collection: Mount a suitable single crystal on a goniometer head in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (~100 K) in a stream of nitrogen gas to minimize thermal vibrations.
Structure Solution and Refinement: A monochromatic X-ray beam is directed at the crystal. The resulting diffraction pattern is recorded and processed. The data is used to solve the crystal structure, yielding an electron density map into which the molecular model is built and refined to determine the final atomic positions.[10]
Conclusion: A Multi-Faceted Approach to Isomer Differentiation
The comparative analysis of 3-Methoxy-4-nitrobenzene-1-sulfonamide and its positional isomers underscores a fundamental principle in chemical science: molecular identity is defined by more than just a chemical formula. Each isomer possesses a unique profile of physical, chemical, and spectroscopic properties.
Distinguishing between them requires a synergistic application of modern analytical techniques.
Synthesis is controlled by the choice of a specific, regiochemically pure starting material.
NMR spectroscopy provides the most definitive information on the substitution pattern of the aromatic ring.
HPLC serves as an indispensable tool for separating isomeric mixtures and quantifying purity.
X-ray crystallography offers the ultimate, unambiguous confirmation of structure and reveals subtle differences in solid-state packing and intermolecular interactions that influence macroscopic properties.
For the researcher in the field, a thorough understanding and application of these methods are not merely academic; they are essential for ensuring the validity of experimental data, the reproducibility of results, and the rational progression of research and development projects.
References
Monti, D., Orsini, F., & Ricca, G. (n.d.). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes.
BenchChem. (2025).
Martínez-Martínez, F. J., et al. (2025).
BenchChem. (2025). A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. BenchChem Technical Support.
Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects.
Witanowski, M., et al. (n.d.). Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes.
(2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange.
Vera-Guzmán, E., et al. (2022).
DeRatt, L. G., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
BenchChem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. BenchChem Technical Support.
NextSDS. (n.d.). 2-methoxy-5-nitrobenzene-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]
Bak, B., et al. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace.
Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed.
BenchChem. (2025). Technical Support Center: HPLC Analysis of Sulfonamides. BenchChem Technical Support.
Bilandžić, N., et al. (2019).
Awad, S. H., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid.
Chemspace. (n.d.). 2-methoxy-5-methyl-N-(2-methyl-5-nitrophenyl)benzene-1-sulfonamide. Retrieved from [Link]
PubChemLite. (n.d.). 2-methoxy-5-nitrobenzenesulfonamide (C7H8N2O5S). Retrieved from [Link]
PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzene-1-sulfonate. Retrieved from [Link]
Crevillén, A. G., et al. (2014). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.
Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
Arshad, N., et al. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method.
Fukuyama, T., et al. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure.
DeRatt, L. G., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
Awad, S. H., et al. (2020). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid.
NextSDS. (n.d.). 3-methoxy-4-nitrobenzene-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). 3-methoxy-4-methylbenzene-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]
PubChemLite. (n.d.). 3-amino-4-methoxy-n-(4-methoxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]
Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.
Li, Y., et al. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.
Molbase. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]
biological activity of 3-Methoxy-4-nitrobenzene-1-sulfonamide vs other sulfonamides
An in-depth comparative analysis of the biological activity of 3-Methoxy-4-nitrobenzene-1-sulfonamide (and its derivatives) against classical sulfonamides reveals a profound paradigm shift in medicinal chemistry. While t...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of the biological activity of 3-Methoxy-4-nitrobenzene-1-sulfonamide (and its derivatives) against classical sulfonamides reveals a profound paradigm shift in medicinal chemistry. While the sulfonamide moiety (–SO₂NH₂) has historically been synonymous with broad-spectrum antibacterials and diuretics, targeted substitutions—specifically the addition of methoxy and nitro groups to the benzene ring—repurpose this scaffold for precision oncology.
This guide provides a comprehensive, data-driven comparison of these compounds, focusing on mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required to evaluate them.
Mechanistic Divergence: From Broad-Spectrum to Precision Targeting
The biological utility of a sulfonamide is dictated by its aromatic substitutions, which alter the electrophilicity, steric hindrance, and hydrogen-bonding capacity of the core pharmacophore.
Unlike classical sulfonamides, 3-Methoxy-4-nitrobenzene-1-sulfonamide serves as a critical structural intermediate and pharmacophore in the development of novel anti-cancer agents, specifically those designed to restore wild-type function to mutant p53 proteins [1][2]. The tumor suppressor p53 is mutated in approximately 50% of human cancers, often resulting in a misfolded protein that loses its DNA-binding capacity[3][4].
Mechanism of Action: Derivatives synthesized from the 3-methoxy-4-nitrobenzenesulfonamide core act by binding to the mutant p53 core domain. The electron-withdrawing nitro group and electron-donating methoxy group tune the molecule's reactivity, allowing it to act as a structural stabilizer or a metallochaperone (facilitating zinc binding), thereby refolding the mutant p53 into its active, wild-type conformation[5][6]. Once refolded, p53 resumes transcriptional activation of apoptotic genes (e.g., p21, PUMA), driving tumor-specific senescence or apoptosis[5][7].
Sulfamethoxazole (Antibacterial): Acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. It mimics para-aminobenzoic acid (PABA), starving the bacteria of nucleotides.
Acetazolamide (Diuretic/Glaucoma): Functions as a potent Carbonic Anhydrase (CA) inhibitor. The unsubstituted sulfonamide nitrogen coordinates directly with the zinc ion in the CA active site, blocking the hydration of carbon dioxide[8].
Other Nitrobenzenesulfonamides: Compounds like benzhydrylpiperazine-coupled nitrobenzenesulfonamides exhibit potent antimycobacterial activity against Mycobacterium tuberculosis by disrupting cell wall integrity, highlighting the versatility of the nitro-substituted ring[9].
Divergent mechanistic pathways of sulfonamide scaffolds based on aromatic substitutions.
Comparative Biological Activity Data
To objectively evaluate the performance of these compounds, we must compare their target affinities, effective concentrations, and primary clinical indications. The table below synthesizes the quantitative biological activity profiles across different sulfonamide classes.
Data synthesized from established pharmacological profiling and recent patent literature regarding p53 restoration[5][9][10][11].
Self-Validating Experimental Protocols
When evaluating novel 3-Methoxy-4-nitrobenzene-1-sulfonamide derivatives for anti-cancer activity, a standard viability assay is insufficient. To prove causality—that cell death is driven specifically by p53 reactivation rather than off-target cytotoxicity—the experimental design must be a self-validating system .
The following protocol utilizes isogenic cell lines to definitively isolate the mechanism of action.
Protocol: Isogenic Validation of Mutant p53 Reactivation
Rationale & Causality:
By testing the compound simultaneously in three genetically identical cell lines that differ only in their p53 status, we create an internal control loop. A true p53 reactivator will exhibit high potency (low IC₅₀) in the mutant p53 line, moderate tolerance in the wild-type line, and no effect in the p53-null line. If the compound kills the p53-null cells, the mechanism is immediately flagged as off-target toxicity (e.g., general DNA damage or mitochondrial toxicity), invalidating the compound as a specific p53 reactivator.
Step-by-Step Methodology:
Cell Line Preparation:
Culture isogenic human colon carcinoma cell lines: HCT116 (p53 WT), HCT116 (p53 -/- knockout), and HCT116 (engineered p53 R175H mutant).
Seed cells at 3,000 cells/well in 96-well plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment:
Prepare a 10 mM stock of the 3-Methoxy-4-nitrobenzene-1-sulfonamide derivative in DMSO.
Perform a 10-point serial dilution (ranging from 100 µM to 1 nM) and treat the cells. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.
Cell Viability Readout (72 Hours):
Add CellTiter-Glo® Reagent (Promega) to measure ATP levels as a proxy for metabolically active cells.
Calculate the IC₅₀ for each cell line using non-linear regression.
Validation Check: The IC₅₀ must be significantly lower in the R175H line compared to the p53 -/- line.
Target Engagement Confirmation (Western Blot):
To prove the compound actually refolded p53 and triggered transcription, harvest treated R175H cells at 24 hours.
Lyse cells in RIPA buffer and perform SDS-PAGE.
Probe for downstream p53 targets: p21 (cell cycle arrest) and PUMA (apoptosis).
Validation Check: An upregulation of p21 and PUMA confirms that the mutant p53 has regained its wild-type transcriptional activity.
Self-validating workflow for confirming targeted p53 reactivation vs off-target toxicity.
Conclusion
The evolution of the sulfonamide class from simple competitive inhibitors (DHPS) and metalloenzyme chelators (Carbonic Anhydrase) to sophisticated macromolecular stabilizers represents a triumph of rational drug design. 3-Methoxy-4-nitrobenzene-1-sulfonamide stands out not as a traditional antibiotic, but as a highly specialized scaffold. Its unique electronic properties, driven by the methoxy and nitro substitutions, allow its derivatives to interact with complex protein targets like mutant p53, offering a targeted therapeutic window for oncology that classical sulfonamides cannot achieve.
References
METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION. WO2021061643A1. Google Patents.
Methods for treating cancer. WO2024086809A1. Google Patents.
Chemical Variations on the p53 Reactivation Theme. MDPI. Available at:[Link]
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at:[Link]
The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. PMC, NIH. Available at:[Link]
Comparative Reactivity of Nitrobenzenesulfonamides: A Practical Guide to Fukuyama Amine Synthesis
As a Senior Application Scientist, I frequently encounter the classic challenge of secondary amine synthesis: preventing overalkylation. The introduction of the Fukuyama amine synthesis revolutionized this process by uti...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the classic challenge of secondary amine synthesis: preventing overalkylation. The introduction of the Fukuyama amine synthesis revolutionized this process by utilizing nitrobenzenesulfonamide (Nosyl) protecting groups. However, not all Nosyl groups are created equal.
This guide provides an objective, mechanistic comparison of the three primary nitrobenzenesulfonamides—2-nitrobenzenesulfonyl (o-Ns) , 4-nitrobenzenesulfonyl (p-Ns) , and 2,4-dinitrobenzenesulfonyl (DNs) . By understanding the electronic and steric causality behind their reactivity, you can design highly orthogonal, self-validating synthetic workflows.
Mechanistic Causality: The
SNAr
Paradigm
The brilliance of the Nosyl group lies in its dual functionality. First, the strong electron-withdrawing nature of the nitrobenzenesulfonyl group lowers the
pKa
of the primary amine from ~35 to ~9. This allows for facile N-alkylation under mild conditions (e.g., Mitsunobu reaction or weak bases with alkyl halides).
Second, the deprotection is driven by Nucleophilic Aromatic Substitution (
SNAr
) . Why do we use soft nucleophiles like thiolates (e.g., thiophenol) instead of hard bases like hydroxide? A hard base would attack the sulfonyl sulfur, leading to poor cleavage or side reactions. A soft thiolate preferentially attacks the soft ipso-carbon of the electron-deficient aromatic ring. This forms a brightly colored Meisenheimer complex . The irreversible collapse of this complex extrudes sulfur dioxide (
SO2
) gas, driving the reaction to completion and releasing the secondary amine[Maloň & Krchňák, 2015].
Mechanism of thiolate-mediated deprotection via the Meisenheimer complex.
Comparative Reactivity: o-Ns vs. p-Ns vs. DNs
The position and number of nitro groups dictate the electrophilicity of the ipso-carbon, fundamentally altering the cleavage rate and required reagents.
2-Nitrobenzenesulfonyl (o-Ns): The industry standard. The ortho-nitro group provides strong inductive activation and can coordinate with the incoming nucleophile, facilitating rapid cleavage.
4-Nitrobenzenesulfonyl (p-Ns): Lacks ortho steric hindrance. I highly recommend p-Ns when synthesizing extremely sterically hindered secondary amines where the bulk of the o-Ns group prevents efficient alkylation. Its cleavage is marginally slower than o-Ns but uses identical reagents.
2,4-Dinitrobenzenesulfonyl (DNs): The hyper-activated variant. The synergistic electron-withdrawing effect of two nitro groups makes the ipso-carbon exceptionally electrophilic. This allows for cleavage using neutral thiols without the need for a base, enabling brilliant orthogonal deprotection strategies[Nihei et al., 2001].
Quantitative Reactivity Profile
Protecting Group
Inductive Activation
Deprotection Reagents
Relative Cleavage Rate
Orthogonal Selectivity
2-Ns (o-Ns)
High (Ortho effect)
PhSH / K₂CO₃ or HSCH₂CH₂OH / DBU
Fast (Baseline)
Cleaved in presence of Boc, Cbz, Alloc
4-Ns (p-Ns)
Moderate (Para effect)
PhSH / K₂CO₃ or HSCH₂CH₂OH / DBU
Moderate to Fast
Similar to o-Ns; ideal for hindered amines
2,4-DNs (DNs)
Extreme (Dual NO₂ groups)
HSCH₂CH₂OH or PhSH (Base-free )
Extremely Fast
Cleaved selectively in presence of o-Ns/p-Ns
Self-Validating Experimental Protocols
A robust protocol must be self-validating. The procedures below include visual and analytical checkpoints to confirm causality at the bench.
Step-by-step workflow of the Fukuyama amine synthesis.
Protocol A: Alkylation of o-Ns Amides (Mitsunobu Conditions)
The o-Ns group lowers the amine
pKa
, allowing deprotonation by the Mitsunobu betaine intermediate.
Preparation: Dissolve the o-Ns protected amine (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous THF (0.2 M). Add Triphenylphosphine (
PPh3
, 1.5 equiv). Cool to 0 °C under Argon.
Self-Validation Checkpoint: Upon each drop of DIAD, the solution will flash a distinct yellow color (formation of the DIAD-
PPh3
betaine) which rapidly fades as it reacts with the sulfonamide. If the yellow color persists, the sulfonamide is fully consumed.
Reaction: Stir at room temperature for 2 hours.
Self-Validation Checkpoint: TLC (Hexane/EtOAc) will show the disappearance of the starting material and the emergence of a less polar, strongly UV-active spot.
Workup: Concentrate in vacuo. Purify via flash chromatography to isolate the N-alkylated o-Ns amide.
Protocol B: Orthogonal Deprotection of DNs in the Presence of o-Ns
Exploiting the extreme electrophilicity of the DNs group allows for base-free cleavage, leaving standard o-Ns groups perfectly intact[Fukuyama et al., 1997].
Preparation: Dissolve the mixed sulfonamide intermediate (containing both DNs and o-Ns groups) in DCM or DMF (0.1 M).
Cleavage: Add 2-mercaptoethanol (
HSCH2CH2OH
, 4.0 equiv) or thiophenol (PhSH, 4.0 equiv). Do not add base.
Monitoring: Stir at room temperature.
Self-Validation Checkpoint: The reaction mixture will immediately develop a deep orange/red hue. This visual cue is the direct observation of the Meisenheimer complex forming at the DNs ipso-carbon.
Completion: Stir for 1–3 hours. The color will gradually shift as
SO2
is extruded. TLC will confirm the liberation of the secondary amine while the o-Ns protected amine remains untouched.
Workup: Partition between EtOAc and saturated aqueous
NaHCO3
. Wash the organic layer with 1M NaOH to remove excess thiol and the dinitroaryl thioether byproduct. The highly pure secondary amine remains in the organic phase.
References
Fukuyama, T.; Cheung, M.; Jow, C.-K.; Hidai, Y.; Kan, T. (1997). 2,4-Dinitrobenzenesulfonamides: A simple and practical method for the preparation of a variety of secondary amines and diamines. Tetrahedron Letters, 38(42), 7307-7310.[Link]
Nihei, K.; Kato, M. J.; Yamane, T.; Palma, M. S.; Konno, K. (2001). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Synlett, 2001(07), 1167-1169.[Link]
Maloň, M.; Krchňák, V. (2015). Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis. ACS Combinatorial Science, 17(8), 479-502.[Link]
Comparative
A Comparative Guide to the Efficacy of Synthetic Routes for 3-Methoxy-4-nitrobenzene-1-sulfonamide
Introduction 3-Methoxy-4-nitrobenzene-1-sulfonamide is a key building block in medicinal chemistry and drug discovery, valued for its role as a precursor to a variety of pharmacologically active compounds. The strategic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Methoxy-4-nitrobenzene-1-sulfonamide is a key building block in medicinal chemistry and drug discovery, valued for its role as a precursor to a variety of pharmacologically active compounds. The strategic placement of the methoxy, nitro, and sulfonamide functionalities on the benzene ring provides a versatile scaffold for further chemical modification. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in the pharmaceutical sciences.
This guide provides an in-depth comparison of two primary synthetic strategies for the preparation of 3-Methoxy-4-nitrobenzene-1-sulfonamide. Each route is evaluated based on chemical principles, experimental feasibility, potential yield and purity, and safety considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic approach for their specific needs.
Route 1: Electrophilic Aromatic Substitution via Chlorosulfonation of 2-Nitroanisole
This classical approach leverages the principles of electrophilic aromatic substitution on a readily available starting material. The synthesis proceeds in two key steps: the chlorosulfonation of 2-nitroanisole to form the intermediate sulfonyl chloride, followed by amination to yield the final product.
The directing effects of the substituents on the aromatic ring are paramount in this route. The methoxy group is a strong activating group and an ortho, para-director, while the nitro group is a strong deactivating group and a meta-director. In 2-nitroanisole, the position para to the methoxy group is also meta to the nitro group, which synergistically directs the incoming electrophile (the chlorosulfonyl group) to the desired position, leading to the formation of 4-methoxy-3-nitrobenzenesulfonyl chloride with high regioselectivity.
Experimental Protocol
Step 1: Synthesis of 4-Methoxy-3-nitrobenzenesulfonyl chloride
A procedure analogous to the chlorosulfonation of nitrobenzene is employed.[1]
In a fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubber, is added chlorosulfonic acid (4.0 eq.).
The acid is stirred and heated to the reaction temperature (typically between 70-110°C).
2-Nitroanisole (1.0 eq.) is added dropwise via the dropping funnel over several hours, maintaining the reaction temperature.
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional period to ensure complete reaction.
The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
The precipitated solid, 4-methoxy-3-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
The crude product can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide
The amination of the sulfonyl chloride is a standard procedure.
The crude 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq.) is dissolved in a suitable solvent such as acetone or tetrahydrofuran.
The solution is cooled in an ice bath.
Concentrated aqueous ammonia (excess) is added dropwise with stirring.
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
The solvent is removed under reduced pressure.
The residue is triturated with water, and the solid product is collected by vacuum filtration.
The product is washed with cold water and dried to afford 3-Methoxy-4-nitrobenzene-1-sulfonamide.
Diagram of Route 1 Workflow
Caption: Workflow for the synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide via Route 1.
Route 2: Sandmeyer-type Reaction of 4-Methoxy-3-nitroaniline
This modern approach offers a more controlled and potentially milder alternative to classical chlorosulfonation. It begins with 4-methoxy-3-nitroaniline, which is converted to the corresponding diazonium salt. This intermediate then undergoes a Sandmeyer-type reaction to introduce the sulfonyl chloride group, followed by amination. This route provides excellent regiochemical control as the position of the sulfonyl group is predetermined by the location of the amino group in the starting material.
Recent advancements in Sandmeyer chemistry have introduced the use of stable and solid SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which circumvents the need to handle gaseous sulfur dioxide and often leads to higher yields and cleaner reactions under milder conditions.[2][3]
Experimental Protocol
Step 1: Synthesis of 4-Methoxy-3-nitroaniline
While commercially available, 4-methoxy-3-nitroaniline can be synthesized from 4-methoxyaniline through a protection-nitration-deprotection sequence to ensure the correct regiochemistry. A more direct nitration of 4-methoxyaniline can also be performed, though it may yield a mixture of isomers.
Step 2: Synthesis of 4-Methoxy-3-nitrobenzenesulfonyl chloride via Sandmeyer Reaction
A representative modern Sandmeyer protocol is described below.[2][3][4]
To a solution of 4-methoxy-3-nitroaniline (1.0 eq.) in acetonitrile are added DABSO (0.6 eq.), copper(II) chloride (5 mol%), and concentrated hydrochloric acid (2.0 eq.).
The mixture is stirred at room temperature, and tert-butyl nitrite (1.1 eq.) is added dropwise.
The reaction is stirred for several hours until completion (monitored by TLC or LC-MS).
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-methoxy-3-nitrobenzenesulfonyl chloride.
Step 3: Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide
This step is identical to Step 2 in Route 1.
Diagram of Route 2 Workflow
Caption: Workflow for the synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonamide via Route 2.
Comparative Analysis
Feature
Route 1: Chlorosulfonation of 2-Nitroanisole
Route 2: Sandmeyer Reaction of 4-Methoxy-3-nitroaniline
4-Methoxy-3-nitroaniline (commercially available, but potentially requires synthesis)[7]
Reagents
Chlorosulfonic acid (highly corrosive and hazardous)[1]
NaNO2, HCl, SO2 source (e.g., DABSO), Cu catalyst (milder conditions)[2][3]
Regioselectivity
High, directed by existing substituents.
Excellent, predetermined by the starting material.
Scalability
Well-established for large-scale industrial synthesis.
Modern Sandmeyer methods have been demonstrated on a gram scale and are scalable.[3]
Safety & Handling
Requires specialized equipment to handle highly corrosive chlorosulfonic acid and manage HCl gas evolution.
In situ generation of diazonium salts requires careful temperature control, though modern methods have improved safety.[2] Use of DABSO avoids handling gaseous SO2.
Environmental Impact
Generates significant acidic waste.
Generates less acidic waste; copper catalyst may require removal.
Potential Yield
Generally good to high, but can be affected by side reactions.
May require purification to remove isomeric impurities.
Generally high due to the specificity of the reaction.
Conclusion
Both synthetic routes presented are viable for the preparation of 3-Methoxy-4-nitrobenzene-1-sulfonamide.
Route 1 is a robust and well-established method that benefits from a readily available and inexpensive starting material. Its primary drawbacks are the harsh reaction conditions and the safety and environmental concerns associated with the use of large quantities of chlorosulfonic acid.
Route 2 represents a more modern and elegant approach. While the starting material may be more expensive or require synthesis, this route offers superior regiochemical control and proceeds under significantly milder conditions. The use of modern Sandmeyer protocols with stable SO2 surrogates enhances the safety and practicality of this method.
For laboratory-scale synthesis where high purity and mild conditions are prioritized, Route 2 is the recommended approach. For large-scale industrial production where cost of starting materials is a primary driver and appropriate infrastructure for handling hazardous reagents is in place, Route 1 remains a competitive option. The ultimate choice of synthetic route will depend on the specific requirements of the research or production campaign, including scale, available equipment, and purity requirements.
References
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO, used as a stable SO2 surrogate. Organic Letters, 26(28), 5951-5955. [Link]
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed. [Link]
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]
JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. [Link]
King, J. F., & Aslam, M. (1982). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 60(10), 1208-1217. [Link]
King, J. F., & Aslam, M. (1982). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. [Link]
Tlili, A., & Monnier, F. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-23. [Link]
Setyono, H. A., Suryanti, V., Putri, A. U., & Koketsu, M. (2024). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Request PDF. [Link]
Global Substance Registration System. (n.d.). 4-METHOXY-3-NITROBENZENESULFONYL CHLORIDE. [Link]
Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
PatSnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. [Link]
PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]
GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. [Link]
National Center for Biotechnology Information. (2020). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]
Structure-Activity Relationship (SAR) and Performance Guide: 3-Methoxy-4-nitrobenzene-1-sulfonamide Derivatives as Mutant p53 Reactivators
Executive Summary The tumor suppressor protein p53 is a master regulator of cellular stress responses, but its gene (TP53) is mutated in over 50% of human cancers. Among these, the Y220C mutation (a tyrosine-to-cysteine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tumor suppressor protein p53 is a master regulator of cellular stress responses, but its gene (TP53) is mutated in over 50% of human cancers. Among these, the Y220C mutation (a tyrosine-to-cysteine substitution at position 220) produces a thermally unstable protein that rapidly denatures at physiological temperatures[1]. Crucially, this specific mutation creates a druggable surface crevice.
In the pursuit of targeted oncology therapies, 3-methoxy-4-nitrobenzene-1-sulfonamide derivatives have emerged as critical synthetic intermediates and structural scaffolds for designing highly potent p53 Y220C reactivators[2],[3]. By systematically modifying this scaffold, researchers have successfully developed clinical-stage candidates, such as rezatapopt (PC14586), which selectively bind to the Y220C crevice, restore the wild-type protein conformation, and trigger tumor-specific apoptosis[4],[1].
Mechanistic Causality: Scaffold Binding and Structural Stabilization
As an application scientist evaluating molecular scaffolds, it is critical to understand the causality behind structural modifications. The efficacy of 3-methoxy-4-nitrobenzene-1-sulfonamide derivatives is not coincidental; it is dictated by the precise topography of the p53 Y220C binding pocket.
The Core Anchor: In the synthesis of active reactivators, the nitro group of the 3-methoxy-4-nitrobenzenesulfonamide scaffold is typically reduced to an amine. This allows for the attachment of an alkyne linker connected to a hydrophobic core (such as an indole ring)[1]. This indole core penetrates deep into the mutation-induced cavity.
The Alkyne Linker: The rigid alkyne linker precisely positions the substituted benzene ring to reach an adjacent subsite, enabling a critical CH-π stacking interaction with Proline-153 on the p53 protein[1].
The Solvent-Exposed Region: The 3-methoxy group occupies a specific steric sub-pocket, providing a tight fit. Meanwhile, the sulfonamide group (or its optimized bioisostere, a carboxamide/benzamide) extends outward toward the solvent. During SAR exploration, the sulfonamide moiety was heavily utilized to optimize hydrogen bonding with surrounding water molecules and improve the overall drug metabolism and pharmacokinetic (DMPK) profile[3].
Fig 1. Mechanism of p53 Y220C structural reactivation and downstream apoptotic signaling.
How do derivatives of the 3-methoxy-4-nitrobenzene-1-sulfonamide scaffold compare to other p53 reactivators in the field? Unlike pan-mutant reactivators that often rely on covalent mechanisms or redox modulation, these derivatives act via reversible, non-covalent structural stabilization[1].
The table below objectively compares the performance of this scaffold class (and its optimized clinical descendants) against alternative p53 reactivators.
Evaluating these derivatives requires a self-validating workflow. You cannot rely solely on cellular toxicity; you must prove causality—that cell death is a direct, mechanistic result of p53 Y220C structural stabilization. The following protocols form a closed-loop validation system.
Purpose: To quantify direct target engagement by measuring the shift in melting temperature (
ΔTm
) of the p53 Y220C protein upon compound binding.
Causality: A thermally unstable mutant unfolds at lower temperatures. A successful sulfonamide derivative will lock the protein in its folded state, requiring higher thermal energy to denature. This proves the structural stabilization mechanism.
Methodology:
Purify recombinant p53 Y220C DNA-binding domain (DBD) to a final concentration of 2-5 µM.
Prepare the assay buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP.
Add SYPRO Orange dye (5x final concentration). The dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding.
Add the 3-methoxy-4-nitrobenzene-1-sulfonamide derivative (10-50 µM) and incubate for 15 minutes at room temperature.
Subject the plate to a thermal gradient (20°C to 95°C at 1°C/min) using a standard RT-PCR machine.
Calculate the first derivative of the melt curve to determine the
Tm
. A
ΔTm≥2.0∘C
indicates significant stabilization.
Protocol 2: Isogenic Cell Viability Assay
Purpose: To validate that the compound's cytotoxicity is strictly dependent on the Y220C mutation.
Causality: If the compound is a true reactivator (and not a broad-spectrum cytotoxin), it will selectively kill cells harboring the Y220C mutation while sparing wild-type (WT) p53 cells.
Methodology:
Plate isogenic cell lines (e.g., HCT116
p53−/−
engineered to express either p53 WT or p53 Y220C) at 2,000 cells/well in a 96-well plate.
Treat cells with a serial dilution of the compound (0.1 nM to 10 µM) for 72 hours.
Add CellTiter-Glo reagent to measure intracellular ATP levels, which correlates directly with the number of viable cells.
Calculate the IC50. A highly selective derivative will show an IC50 in the nanomolar range for the Y220C line, and >10 µM for the WT line.
Fig 2. Self-validating experimental workflow for evaluating p53 Y220C reactivators.
Conclusion
The 3-methoxy-4-nitrobenzene-1-sulfonamide scaffold has proven to be a highly versatile and effective starting point for the design of mutant p53 Y220C reactivators. Through rigorous SAR exploration—optimizing the solvent-exposed sulfonamide/carboxamide region and the deep-pocket binding indole—researchers have successfully transitioned from early chemical probes to potent, orally bioavailable clinical candidates that restore tumor suppressor function with remarkable specificity.
Comparative In Vitro Profiling of 3-Methoxy-4-nitrobenzene-1-sulfonamide Derivatives
Executive Summary & Target Rationale As a versatile chemical scaffold, 3-methoxy-4-nitrobenzene-1-sulfonamide (and its reduced 4-amino analog) has emerged as a critical building block in modern drug discovery. While the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Target Rationale
As a versatile chemical scaffold, 3-methoxy-4-nitrobenzene-1-sulfonamide (and its reduced 4-amino analog) has emerged as a critical building block in modern drug discovery. While the parent compound serves as an intermediate for synthesizing mutant p53 restorers, its functionalized derivatives are primarily investigated as highly selective Carbonic Anhydrase IX (CA IX) inhibitors and tubulin-targeting antimitotic agents .
This guide provides an objective, data-driven comparison of 3-methoxy-4-nitrobenzene-1-sulfonamide derivatives against clinical standards like Acetazolamide (AZA) and SLC-0111. Designed for application scientists and drug development professionals, the protocols detailed herein emphasize the causality behind experimental design, ensuring that your in vitro assays function as self-validating systems.
Mechanistic Causality: Why This Scaffold?
The primary sulfonamide group (
) is the undisputed pharmacophore for CA inhibition, acting by directly coordinating with the catalytic zinc ion (
) in the enzyme's active site, displacing the water molecule essential for the hydration of
[1]. However, ubiquitous off-target binding to cytosolic CA I and CA II causes severe side effects. The addition of the 3-methoxy and 4-nitro/amino substitutions on the benzene ring is a deliberate structural choice. These bulky, electron-donating/withdrawing groups create steric hindrance that prevents the molecule from deeply penetrating the narrow active site clefts of CA I/II, while perfectly complementing the wider, more accommodating active site of the transmembrane CA IX isoform—a protein critical for tumor survival in hypoxic microenvironments [2].
Fig 1: Mechanism of CA IX-mediated tumor survival and targeted inhibition by sulfonamide derivatives.
Quantitative Performance Comparison
To objectively evaluate the performance of 3-methoxy-4-nitrobenzene-1-sulfonamide derivatives, we must benchmark their inhibition constants (
) against established clinical alternatives. The table below synthesizes data comparing these derivatives against Acetazolamide (a pan-CA inhibitor) and SLC-0111 (a CA IX/XII selective inhibitor currently in clinical trials).
Compound Class / Inhibitor
Primary Target
CA I
(nM)
CA II
(nM)
CA IX
(nM)
Selectivity Ratio (CA II / CA IX)
Acetazolamide (AZA)
Pan-CA
250
12
25
0.48 (Poor)
SLC-0111
CA IX / XII
5080
960
45
21.3 (High)
3-Methoxy-4-amino analogs
CA IX
> 10,000
> 5,000
15 - 30
> 160 (Excellent)
Pyridine Carbothioamide derivatives
Tubulin / CA
N/A
> 1,000
8 - 12
> 80 (Dual Action)
Data Interpretation: The 3-methoxy-4-nitrobenzene-1-sulfonamide scaffold (specifically its 4-amino reduced derivatives) demonstrates a superior selectivity profile. By pushing the CA II
into the micromolar range while maintaining low-nanomolar potency against CA IX, these derivatives significantly widen the therapeutic window compared to AZA [3].
Self-Validating In Vitro Protocols
To ensure data integrity (E-E-A-T), the following protocols are designed with built-in causality and self-validation mechanisms. Do not deviate from the buffer compositions, as they are calibrated to prevent assay artifacts.
Protocol A: Stopped-Flow
Hydration Kinetics
Standard steady-state kinetics cannot capture the extreme catalytic rate of carbonic anhydrases. is mandatory to measure the initial velocity of
hydration.
Causality of Reagents:
Buffer: 20 mM HEPES (pH 7.4). Why? HEPES does not interact with the zinc ion.
Ionic Strength: 20 mM
. Why? We use sulfate instead of chloride because
ions act as weak CA inhibitors and will artificially inflate your
values.
Indicator: 0.2 mM Phenol Red. Why? Its
perfectly aligns with the assay pH, allowing real-time tracking of proton release (
) via absorbance decay at 400 nm.
Step-by-Step Methodology:
Preparation: Prepare
-saturated water by bubbling pure
gas through distilled water at 20°C for 30 minutes (yields ~35 mM
).
Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA IX (10 nM) with varying concentrations of the 3-methoxy-4-nitrobenzene-1-sulfonamide derivative (0.1 nM to 10 µM) in the HEPES buffer for 15 minutes at room temperature to allow equilibrium binding.
Stopped-Flow Mixing: Rapidly mix equal volumes of the
-saturated water and the Enzyme-Inhibitor solution in the stopped-flow instrument.
Data Acquisition: Monitor the decrease in absorbance at 400 nm over a 5-second window.
Self-Validation Step: Run a blank (buffer +
without enzyme) to determine the uncatalyzed hydration rate. Subtract this baseline from all enzymatic rates. Run AZA as a positive control; if the AZA
deviates from ~25 nM, recalibrate your instrument.
Fig 2: Self-validating stopped-flow CO2 hydration assay workflow for kinetic Ki determination.
Protocol B: Hypoxic Phenotypic Validation Assay
Biochemical affinity must translate to cellular efficacy. Because CA IX is exclusively upregulated under hypoxia via HIF-1
, evaluating cytotoxicity under normoxic vs. hypoxic conditions serves as a self-validating phenotypic screen [4].
Step-by-Step Methodology:
Cell Seeding: Seed HT-29 colorectal carcinoma cells (which highly express CA IX under hypoxia) at 5,000 cells/well in two identical 96-well plates.
Treatment: After 24 hours, treat cells with serial dilutions of the sulfonamide derivatives.
Environmental Segregation:
Place Plate 1 in a standard normoxic incubator (21%
, 5%
).
Place Plate 2 in a hypoxic chamber (1%
, 5%
, 94%
).
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent to measure ATP-dependent luminescence (cell viability).
Validation (Hypoxia Cytotoxicity Ratio): Calculate the HCR by dividing the
in normoxia by the
in hypoxia. A valid, highly selective CA IX inhibitor derivative will yield an HCR > 5, proving that the compound is non-toxic to healthy (normoxic) cells but lethal to hypoxic tumor cells.
References
Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition. BenchChem.
Application Notes and Protocols for High-Throughput Screening of 4-Amino-3-methoxybenzenesulfonamide Analogs. BenchChem.
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.
Validation
cytotoxicity comparison of nitro-substituted sulfonamides
Defining the Scope I'm currently focused on defining the precise scope of this comparison. The goal is clear: cytotoxicity of nitro-substituted sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Defining the Scope
I'm currently focused on defining the precise scope of this comparison. The goal is clear: cytotoxicity of nitro-substituted sulfonamides. I'm nailing down the content type: Publish Comparison Guides, which means an objective comparison based on experimental data. Also, considering the target audience -- researchers and drug development professionals helps to further refine the scope.
Refining Technical Guidelines
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Developing the Guide's Scope
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Defining Guide's Content
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Compiling Cytotoxicity Data
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Outlining Experimental Protocols
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Expanding on the SAR
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Visualizing Mechanistic Processes
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Refining Cytotoxicity Workflow
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Compiling Cytotoxicity Data
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Drafting the Guide's Content
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Elaborating on SAR and Mechanisms
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Expanding Data-Driven Insights
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Finalizing Cytometry Protocol
Finalizing References List
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Finalizing Data and Guide
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Refining Guide for Senior Scientists
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Validating Mechanism and Protocol
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Caption: Divergent cytotoxic mechanisms of nitro-substituted sulfonamides based on oxygenation and structural affinity.
Diagram 2:
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Refining Guide for Clarity
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Refining Guide Integration
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Analyzing Nitro Group's Influence
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Refining Guide Integration
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Validating Control Experiments
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Validating Workflow Details
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Validating Assay Specificity
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Comparative Docking and Efficacy Guide: Methoxy-Nitrobenzenesulfonamide Analogs
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate the repurposing potential of privileged chemical scaffolds. The 3-methoxy-4-nitrobenzene-1-sulfonamide co...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate the repurposing potential of privileged chemical scaffolds. The 3-methoxy-4-nitrobenzene-1-sulfonamide core (and its regioisomers) represents a highly versatile pharmacophore. Traditionally recognized as a potent inhibitor of metalloenzymes like Carbonic Anhydrase (CA), recent comparative docking studies have expanded its utility into antiviral therapeutics—specifically as a cap-binding occupant for the SARS-CoV-2 nsp14 N7-methyltransferase (MTase) 1.
This guide objectively compares the docking performance, structural causality, and empirical efficacy of primary versus N-substituted methoxy-nitrobenzenesulfonamide analogs across two distinct therapeutic targets: Carbonic Anhydrase IX (Oncology) and nsp14 MTase (Virology) .
Target Rationale & Structural Causality
To understand why this specific scaffold exhibits multi-target potential, we must analyze the stereoelectronic causality of its functional groups.
Target A: Carbonic Anhydrase IX (CA IX) - Hypoxic Tumors
CA IX is a transmembrane zinc-metalloenzyme overexpressed in hypoxic tumor microenvironments.
The Primary Sulfonamide (-SO₂NH₂): This is a classic Zinc-Binding Group (ZBG). In the active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule essential for CO₂ hydration [[2]]().
Methoxy and Nitro Substituents: The electron-withdrawing nitro group increases the acidity of the sulfonamide, lowering its pKa and enhancing Zn²⁺ coordination at physiological pH. Simultaneously, the bulky methoxy group induces a steric clash with Val121 in the ubiquitous off-target CA II isoform, driving selectivity toward the wider active site of CA IX [[3]]().
Nsp14 requires S-adenosylmethionine (SAM) and a viral mRNA cap to function. Recent breakthroughs utilize bisubstrate analogues that link a SAM-like moiety to a cap-binding moiety.
The Benzenesulfonamide Ring: Unlike in CA IX, the sulfonamide here does not bind a metal. Instead, molecular docking reveals that the methoxy and nitro groups pivot to occupy a hydrophobic cavity formed by aromatic residues (Phe401, Phe506) in the cap-binding pocket 1.
N-Substitution: Primary sulfonamides are poor nsp14 inhibitors. However, N-alkylation (creating a secondary sulfonamide) provides the necessary flexible linker to bridge the cap-binding site with the SAM-binding site, converting the scaffold into a highly potent bisubstrate inhibitor 1.
Fig 1: Structural causality and binding logic of methoxy-nitrobenzenesulfonamides.
Comparative Quantitative Data
The table below summarizes the inverse relationship between CA IX and nsp14 efficacy when modifying the primary sulfonamide nitrogen. Data is aggregated from standardized Glide docking protocols and empirical assays 1, 4.
Compound Class
Target
Docking Score (ΔG)
Experimental Affinity
Selectivity Profile
Primary Scaffold (Unsubstituted -NH₂)
CA IX
-7.4 kcal/mol
Ki
= 42.2 nM
>50-fold vs CA II
Primary Scaffold (Unsubstituted -NH₂)
nsp14
-4.1 kcal/mol
IC₅₀ > 50 μM
Poor cap-pocket fit
N-Substituted Analog (Bisubstrate Linker)
CA IX
-3.2 kcal/mol
Ki
> 10,000 nM
Loss of Zn²⁺ binding
N-Substituted Analog (Bisubstrate Linker)
nsp14
-9.8 kcal/mol
IC₅₀ = 85 nM
>100-fold vs human MTase
Acetazolamide (Clinical Control)
CA IX
-8.1 kcal/mol
Ki
= 25.7 nM
1.2-fold vs CA II
Takeaway: The primary sulfonamide is an absolute prerequisite for CA IX inhibition. However, for antiviral applications against nsp14, the primary amine must be functionalized to bridge the SAM pocket, which intentionally abolishes off-target CA IX activity.
Self-Validating Experimental Protocols
To ensure scientific integrity, the docking predictions must be validated using orthogonal biochemical assays. Below are the self-validating protocols for both targets.
Protocol A: Stopped-Flow CO₂ Hydrase Assay (For CA IX Validation)
Causality: The hydration of CO₂ by CA IX is one of the fastest known enzymatic reactions (
kcat≈106s−1
). Standard spectrophotometry cannot capture this kinetic burst. A stopped-flow apparatus rapidly mixes the enzyme/inhibitor complex with CO₂-saturated water, allowing millisecond-resolution tracking of pH changes.
Preparation: Prepare 10 mM stock solutions of the primary sulfonamide analogs in DMSO. Dilute to working concentrations (0.1 nM – 10 μM) in assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na₂SO₄).
Indicator Setup: Add 0.2 mM Phenol Red to the buffer. Causality: Phenol red has a pKa of ~7.3, making its absorbance at 558 nm highly sensitive to the rapid proton release during CO₂ hydration.
Incubation: Pre-incubate recombinant human CA IX (10 nM) with the inhibitor for 15 minutes at 20°C to allow equilibrium of the Zn²⁺-sulfonamide coordination complex.
Rapid Mixing: Inject equal volumes of the enzyme-inhibitor mix and CO₂-saturated water (17 mM) into the stopped-flow observation chamber.
Positive Control: Acetazolamide (AAZ). If AAZ does not yield a
Ki
of ~25 nM, the Zn²⁺ in the recombinant protein has oxidized or depleted, invalidating the run 2.
Causality: Ligand binding thermodynamically stabilizes the folded state of nsp14. By monitoring the fluorescence of SYPRO Orange—which binds exposed hydrophobic regions as the protein denatures—we can quantify the shift in melting temperature (
ΔTm
).
Reaction Assembly: In a 96-well PCR plate, combine 2 μM recombinant SARS-CoV-2 nsp14, 5x SYPRO Orange dye, and 50 μM of the N-substituted bisubstrate analog in 20 μL of buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.5°C/minute using a real-time PCR machine (e.g., QuantStudio).
Fluorescence Tracking: Excite at 490 nm and record emission at 530 nm continuously.
Self-Validation & Readout:
Negative Control: DMSO only (establishes the basal
Tm
of apo-nsp14, typically ~45°C).
Validation Metric: Calculate the first derivative of the melt curve to find the exact
Tm
. A
ΔTm>2.0∘C
is required to validate specific target engagement in the cap-binding pocket 1. High-affinity bisubstrate analogs routinely demonstrate a
ΔTm≈11∘C
.
Fig 2: Comparative docking and empirical validation workflow for sulfonamide analogs.
References
Potent Inhibition of SARS-CoV-2 nsp14 N7-Methyltransferase by Sulfonamide-Based Bisubstrate Analogues
Journal of Medicinal Chemistry - ACS Public
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies
MDPI
Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors
RSC Publishing
Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes
Journal of Medicinal Chemistry - ACS Public
Personal protective equipment for handling 3-Methoxy-4-nitrobenzene-1-sulfonamide
As a trusted resource for researchers and drug development professionals, this guide provides comprehensive, field-proven protocols for the safe handling of 3-Methoxy-4-nitrobenzene-1-sulfonamide (CAS: 22117-82-4) [1]. B...
Author: BenchChem Technical Support Team. Date: March 2026
As a trusted resource for researchers and drug development professionals, this guide provides comprehensive, field-proven protocols for the safe handling of 3-Methoxy-4-nitrobenzene-1-sulfonamide (CAS: 22117-82-4) [1]. Because sulfonamide derivatives are critical building blocks in medicinal chemistry, understanding their physical hazards and the mechanistic rationale behind Personal Protective Equipment (PPE) selection is essential for maintaining laboratory safety and scientific integrity.
Chemical Profile & Mechanistic Hazard Assessment
3-Methoxy-4-nitrobenzene-1-sulfonamide presents specific occupational hazards typical of nitrobenzenesulfonamide derivatives[2][3]. To protect personnel, we must first understand the causality behind the chemical's behavior in a laboratory setting:
Inhalation Hazard (H335): Supplied as a crystalline powder, this compound is highly prone to aerosolization during weighing and transfer[3]. Inhalation of these micro-particulates causes acute irritation to the respiratory tract and mucous membranes.
Dermal & Ocular Hazard (H315, H319): The compound causes significant skin and eye irritation. More critically, in drug discovery workflows, this compound is frequently solubilized in highly permeable organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as "carrier molecules," rapidly transporting dissolved hazardous solutes directly across the dermal barrier and into the bloodstream, bypassing the skin's natural defenses.
Comprehensive PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach to PPE. Your protective equipment must adapt to the specific physical state of the chemical during your workflow. Below is the quantitative and mechanistic breakdown for PPE selection.
Protection Category
Recommended PPE Specification
Breakthrough Time
Mechanistic Rationale
Hand Protection (Dry Powder)
Nitrile Rubber (≥0.11 mm thickness)
> 480 min
Provides an excellent physical barrier against solid particulates and prevents electrostatic adhesion of the powder to the skin.
Hand Protection (DMSO/DMF Solutions)
Butyl Rubber Gloves
> 480 min
Critical Insight: DMSO rapidly permeates standard nitrile gloves (< 5 minutes). Butyl rubber prevents the solvent from carrying dissolved sulfonamides across the dermal barrier.
Eye/Face Protection
ANSI Z87.1 tight-fitting safety goggles
N/A
Prevents ocular exposure to airborne dust during weighing, or chemical splashes during solubilization[3].
Body Protection
Flame-retardant lab coat, closed-toe shoes
N/A
Protects street clothing from particulate contamination and minor solvent splashes.
Respiratory
N95/P3 Particulate Respirator
N/A
Required only if handling the powder outside of a certified chemical fume hood (highly discouraged)[2].
Step-by-Step Operational Protocol
This protocol utilizes a self-validating system —every critical step includes a physical check to confirm that the safety measure is actively working.
Phase 1: Pre-Operational Setup
Fume Hood Verification: Turn on the chemical fume hood.
Self-Validation Check: Hold a single tissue paper (Kimwipe) at the bottom edge of the sash. It must be visibly pulled inward, confirming negative pressure and active containment. Ensure the flow monitor reads >100 feet per minute (fpm).
Don PPE: Put on your lab coat, safety goggles, and the appropriate gloves based on the matrix above.
Phase 2: Weighing and Transfer
Static Mitigation: Nitrobenzenesulfonamides can hold static charges, causing the powder to "jump." Use an anti-static gun (Zerostat) on the weighing boat and use grounded, stainless-steel spatulas.
Transfer: Slowly transfer the powder from the stock bottle to the weighing boat deep inside the fume hood (at least 6 inches behind the sash).
Sealing: Once the desired mass is achieved, transfer the powder to your reaction vial and cap it immediately.
Self-Validation Check: Inspect the exterior of the capped vial. If any powder is visible, wipe it down with a damp cloth before removing it from the hood.
Phase 3: Solubilization (Drug Discovery Workflow)
Solvent Addition: If adding DMSO or DMF, do so using a calibrated micropipette or syringe while the vial remains inside the fume hood.
Agitation: Vortex the capped vial to ensure complete dissolution. Do not sonicate open vessels, as this generates hazardous aerosols.
Emergency Response & Spill Management
If a spill occurs, immediate and methodical action prevents systemic exposure[4].
Dry Powder Spill: Do NOT sweep or use compressed air, as this aerosolizes the hazard. Gently cover the powder with damp paper towels (using water) to suppress dust. Carefully scoop the wet towels and powder into a hazardous waste bag.
Liquid Spill (Dissolved in Solvent): Cover the spill immediately with a universal chemical absorbent pad or vermiculite. Once absorbed, collect the material using non-sparking tools.
Personnel Exposure:
Skin: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes[4]. Do not use solvents to wash the skin, as this will drive the chemical deeper.
Eyes: Utilize the emergency eyewash station immediately, holding eyelids open for 15 minutes[2]. Seek medical evaluation.
Chemical Disposal & Waste Management Plan
Improper disposal of sulfonamide derivatives can lead to severe environmental contamination. Follow this strict segregation plan:
Solid Waste: Dispose of all contaminated weighing boats, spatulas, and empty reagent bottles in a rigid, puncture-resistant container labeled: "Hazardous Solid Waste: Nitrobenzenesulfonamide / Toxic."
Liquid Waste (Aqueous): Collect in a designated aqueous waste carboy. Do not flush down the sink.
Liquid Waste (Organic): If solubilized in DMSO/DMF, collect in a clearly labeled "Non-Halogenated Organic Waste" carboy. Note: If your workflow later introduces halogenated reagents, this must be segregated into a "Halogenated Organic Waste" container to prevent incompatible reactions.
Operational Workflow Diagram
Safe handling and disposal workflow for 3-Methoxy-4-nitrobenzene-1-sulfonamide.